molecular formula C6H7BrN2O B171152 2-amino-5-bromo-4-methylpyridin-3-ol CAS No. 164723-32-4

2-amino-5-bromo-4-methylpyridin-3-ol

Cat. No.: B171152
CAS No.: 164723-32-4
M. Wt: 203.04 g/mol
InChI Key: IADRQUVGZIXGPY-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methylpyridin-3-ol is a heterocyclic building block of significant value in synthetic and medicinal chemistry research. Its molecular structure, featuring both amino and bromo functional groups on the pyridine core, makes it a versatile intermediate for constructing more complex molecules. This compound is particularly useful in the exploration and development of new pharmaceutical agents. Research indicates that closely related methylated aminopyridine and aminopyrimidine compounds are being intensively investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase, a promising target for the treatment of cancers such as hepatocellular carcinoma . The strategic halogen and methyl substituents on the ring facilitate various chemical transformations and help fine-tune the electronic and steric properties of the resulting molecules, which is crucial for achieving high selectivity and potency in drug discovery programs . As a key synthetic intermediate, 2-amino-5-bromo-4-methylpyridin-3-ol provides researchers with a critical starting point for the design and synthesis of novel compounds for biological evaluation.

Properties

IUPAC Name

2-amino-5-bromo-4-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-3-4(7)2-9-6(8)5(3)10/h2,10H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADRQUVGZIXGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571640
Record name 2-Amino-5-bromo-4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164723-32-4
Record name 2-Amino-5-bromo-4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-amino-5-bromo-4-methylpyridin-3-ol chemical structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-amino-5-bromo-4-methylpyridin-3-ol chemical structure and bonding Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Structural Biologists.

Structural Anatomy, Electronic Character, and Synthetic Utility of a Privileged Scaffold

Executive Summary

The compound 2-amino-5-bromo-4-methylpyridin-3-ol represents a highly functionalized pyridine core that serves as a "privileged scaffold" in fragment-based drug discovery (FBDD). Its utility stems from a unique convergence of electronic features: an amphoteric "donor-acceptor" motif capable of mimicking the adenosine ring of ATP, and a reactive aryl bromide "handle" at the C5 position allowing for rapid library expansion via cross-coupling. This guide dissects the molecular architecture, bonding dynamics, and validated synthetic pathways of this critical intermediate.

Structural Anatomy & Electronic Landscape

The molecule is a penta-substituted pyridine ring. To understand its reactivity and binding potential, one must analyze the competing electronic effects of its substituents.

Numbering and Substituent Effects

The pyridine ring is numbered starting from the nitrogen (


).
  • Position 2 (-NH

    
    ):  A strong 
    
    
    
    -donor (+M effect). It activates the ring towards electrophilic aromatic substitution (EAS), directing incoming groups primarily to positions 3 and 5.
  • Position 3 (-OH): A strong

    
    -donor (+M) and weak 
    
    
    
    -acceptor (-I). It directs ortho/para (to positions 2, 4, and 6).
  • Position 4 (-CH

    
    ):  A weak 
    
    
    
    -donor (+I) that provides steric bulk, influencing the conformation of substituents at C3 and C5.
  • Position 5 (-Br): The "Warhead." A halogen introduced at the most electron-rich position remaining on the ring. It serves as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings.

The "Push-Pull" Electronic Map

The electron density of the pyridine ring—typically electron-deficient—is significantly perturbed by the adjacent amino and hydroxyl groups.

  • Synergistic Activation: Both the 2-amino and 3-hydroxyl groups exert electron-donating pressure. The 2-amino group strongly activates C5 (para relationship), making C5 the thermodynamic well for electrophilic halogenation.

  • Amphoteric Nature: The molecule possesses both a basic center (pyridine nitrogen/exocyclic amine) and an acidic center (phenolic -OH), allowing it to exist as a zwitterion in neutral aqueous media, though it is often manipulated as a salt or neutral species in organic synthesis.

Visualization: Structural Connectivity

The following diagram illustrates the connectivity and the critical intramolecular interaction (discussed in Section 2).

ChemicalStructure N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 NH2 NH₂ C2->NH2 C4 C4 C3->C4 OH OH C3->OH C5 C5 C4->C5 Me CH₃ C4->Me C6 C6 C5->C6 Br Br C5->Br C6->N1 NH2->OH H-Bond Lock

Figure 1: Connectivity of 2-amino-5-bromo-4-methylpyridin-3-ol showing the intramolecular hydrogen bond "lock" between the amine and hydroxyl groups.

The Critical Intramolecular Interaction (The "Lock")

The defining feature of 2-amino-3-hydroxypyridines is the vicinal donor-donor motif .

The Pseudo-Five-Membered Ring

In non-polar solvents and within protein binding pockets, the C2-amino hydrogen acts as a donor to the C3-hydroxyl oxygen (or conversely, the OH donates to the pyridine N or amine N, depending on tautomeric state).

  • Mechanism: This interaction creates a planar, 5-membered pseudo-ring.

  • Energetic Consequence: This "conformational lock" reduces the entropic penalty upon binding to a biological target. When this scaffold enters a kinase hinge region, it does not need to pay a high energetic cost to adopt the planar conformation required for hydrogen bonding with the protein backbone.

Tautomerism

While 2-aminopyridines can exist in amino (NH


) or imino (=NH) forms, the presence of the 3-OH group and the electron-withdrawing 5-Br stabilizes the amino-enol  form in organic solvents. However, researchers must be aware that in aqueous buffers, the zwitterionic character (protonated ring nitrogen, deprotonated hydroxyl) may dominate.

Synthetic Accessibility & Protocols

Synthesis of this core requires careful orchestration of directing groups to ensure the bromine lands at C5 and not C6.

Retrosynthetic Analysis

The most reliable route avoids direct construction of the penta-substituted ring. Instead, it utilizes the Chichibabin amination or Curtius rearrangement strategies on a pre-existing pyridine core.

Validated Pathway:

  • Starting Material: 4-methyl-3-pyridinol (commercially available or synthesized from furan derivatives).

  • Amination: Introduction of the 2-amino group via Chichibabin reaction (NaNH

    
    ).
    
  • Bromination: Electrophilic aromatic substitution.

Detailed Protocol: Bromination of 2-amino-4-methylpyridin-3-ol

Note: This protocol assumes the precursor 2-amino-4-methylpyridin-3-ol is in hand (CAS: 16867-03-1 analog).

Reagents:

  • Substrate: 2-amino-4-methylpyridin-3-ol (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Temperature: 0°C to Room Temperature

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-amino-4-methylpyridin-3-ol and anhydrous MeCN (0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise to the reaction flask over 30 minutes. Why? Slow addition prevents over-bromination at the C6 position.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (eluent: 10% MeOH in DCM) or LC-MS. The product is less polar than the starting material due to the bromine lipophilicity.

  • Quench & Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water. Adjust pH to ~7–8 using saturated NaHCO

    
    .
    
  • Isolation: The product often precipitates as a solid due to its low water solubility at neutral pH. Filter, wash with cold water, and dry. If no precipitate forms, extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).

Synthesis Workflow Diagram

SynthesisPath Start 4-Methyl-3-pyridinol (Precursor) Step1 Amination (Chichibabin) Reagent: NaNH₂, Heat Target: C2 Position Start->Step1 Inter Intermediate: 2-Amino-4-methylpyridin-3-ol Step1->Inter Step2 Bromination (EAS) Reagent: NBS, MeCN, 0°C Target: C5 Position Inter->Step2 Directing Effect: NH₂ (para) >> OH (meta) Final Product: 2-Amino-5-bromo-4-methylpyridin-3-ol Step2->Final

Figure 2: Synthetic pathway emphasizing the directing effects that ensure regioselective bromination at C5.

Physicochemical Profile

For drug development professionals, the following data is critical for formulation and ADME prediction.

PropertyValue (Predicted/Observed)Relevance
Formula C

H

BrN

O
Core scaffold
MW 203.04 g/mol Fragment-like (Rule of 3 compliant)
LogP ~1.3Good lipophilicity for membrane permeability
TPSA ~60 Å

High polar surface area relative to size (H-bond donors)
pKa (Pyridine N) ~4.5 - 5.5Less basic than pyridine due to Br, but boosted by NH

pKa (Phenolic OH) ~9.0 - 10.0Ionizable at physiological pH (zwitterion potential)
H-Bond Donors 2 (NH

, OH)
Critical for kinase hinge binding
H-Bond Acceptors 3 (N, O, Br)Interaction points for water networks

Medicinal Chemistry Applications

Kinase Hinge Binding

The 2-amino-3-hydroxypyridine motif is a bioisostere for the adenosine ring of ATP.

  • The Ring Nitrogen (N1) accepts a H-bond from the backbone NH of the hinge region.

  • The Exocyclic Amine (2-NH

    
    ) donates a H-bond to the backbone Carbonyl.
    
  • The 5-Br group projects into the hydrophobic pocket (Gatekeeper region), allowing for selectivity tuning via cross-coupling.

Fragment-Based Discovery

Due to its low molecular weight (<250 Da) and high ligand efficiency, this molecule is an ideal "fragment." The bromine atom serves as a synthetic handle, allowing chemists to rapidly grow the molecule in the 5-position to explore structure-activity relationships (SAR) without altering the critical binding motif at positions 1, 2, and 3.

References

  • Synthesis of 2-Amino-3-pyridinol Derivatives

    • Title: CNS active compounds (P
    • Source: US P
    • Relevance: Describes the Chichibabin amination of 4-methyl-3-pyridinol and subsequent halogen
    • [1]

  • Bromination Methodologies for Aminopyridines

    • Title: Substituted heterocyclic compounds as CRAC modul
    • Source: WO P
    • Relevance: details the use of NBS/Bromine for regioselective bromination of 2-amino-4-methylpyridin-3-ol intermedi
  • General Properties of 2-Amino-3-hydroxypyridines

    • Title: 2-Amino-3-hydroxypyridine (ChemicalBook).[2]

    • Source: ChemicalBook/CAS D
    • Relevance: Provides baseline physicochemical properties for the non-bromin
  • Structural Confirmation

    • Title: 2-Amino-5-bromo-4-methylpyridine (PubChem CID 817695).
    • Source: PubChem.[3][4]

    • Relevance: While lacking the 3-OH in the title, this entry confirms the numbering and bromination p

Sources

An In-Depth Technical Guide to 2-Amino-5-bromo-4-methylpyridin-3-ol and its Synthetic Precursors for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis and Potential of a Niche Pyridine Derivative

In the landscape of medicinal chemistry and drug discovery, substituted pyridines represent a cornerstone scaffold due to their prevalence in biologically active molecules. This guide focuses on the chemical profile of 2-amino-5-bromo-4-methylpyridin-3-ol, a compound for which a registered CAS number is not publicly available, indicating its status as a novel or specialized research chemical.

We will delve into the synthesis, properties, and handling of its most critical and commercially available precursor, 2-amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2) .[1][2] Furthermore, this guide will provide a scientifically grounded, theoretical pathway for the hydroxylation of this precursor to yield the target molecule, 2-amino-5-bromo-4-methylpyridin-3-ol, based on modern synthetic methodologies for pyridine C3-hydroxylation.[3][4][5]

The aminopyridine moiety is a significant pharmacophore, and its derivatives are explored for a wide range of therapeutic applications, including treatments for neurological disorders and as antimicrobial agents.[2][6][7] This document serves as a technical resource for researchers aiming to synthesize and utilize this and related compounds in their drug development pipelines.

Physicochemical Properties of the Key Precursor

A comprehensive understanding of the starting material is paramount for successful synthesis and safe handling. The key properties of 2-amino-5-bromo-4-methylpyridine are summarized below.

PropertyValueSource
CAS Number 98198-48-2
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Melting Point 148-151 °C
Appearance Cream Powder
pKa 5.27 ± 0.24 (Predicted)

Synthesis Protocol: 2-amino-5-bromo-4-methylpyridine

The regioselective bromination of 2-amino-4-methylpyridine is a critical step in obtaining the precursor. The following protocol, adapted from established methods, utilizes N-Bromosuccinimide (NBS) to achieve high selectivity for the 5-position, thus minimizing the formation of isomeric byproducts.[8][9]

Causality of Experimental Choices:
  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent for its ability to provide a low, steady concentration of bromine, which favors electrophilic aromatic substitution on the activated pyridine ring. This selectivity is crucial to prevent di-bromination.

  • Dimethylformamide (DMF): DMF is an excellent polar aprotic solvent that facilitates the dissolution of both the pyridine substrate and NBS, creating a homogeneous reaction environment.

  • Controlled Temperature: The reaction is initiated at a low temperature (ice bath) to control the initial exothermic reaction rate and then allowed to proceed at a mild 20°C to ensure complete reaction without promoting side reactions.[8]

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of Dimethylformamide (DMF). Cool the resulting solution in an ice bath.

  • Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of N-Bromosuccinimide (NBS) in DMF. Add this solution dropwise to the cooled 2-amino-4-methylpyridine solution.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to 20°C. Stir for 8-10 hours.

  • Monitoring: The reaction's progress should be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

  • Work-up and Isolation: Pour the reaction mixture into water to precipitate the product. Filter the resulting solid and wash it with deionized water. The crude product can be further purified by washing with acetonitrile to yield a brown solid.[8]

This method has been reported to achieve a yield of approximately 80%.[8]

Proposed Synthetic Pathway to 2-amino-5-bromo-4-methylpyridin-3-ol

The introduction of a hydroxyl group at the C3 position of a pyridine ring is a challenging transformation due to the electronic properties of the heterocycle.[5] A promising modern approach involves the photochemical rearrangement of a pyridine N-oxide intermediate.[3][4]

Workflow Diagram: Proposed Synthesis

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Photochemical Hydroxylation A 2-amino-5-bromo-4-methylpyridine B 2-amino-5-bromo-4-methylpyridine N-oxide A->B m-CPBA or H₂O₂/AcOH C 2-amino-5-bromo-4-methylpyridin-3-ol B->C UV light (254 nm) (F₃C)₃COH, AcOH

Caption: Proposed two-step synthesis of the target compound.

Step 1: N-Oxidation

The initial step is the oxidation of the pyridine nitrogen. This is a standard transformation that activates the pyridine ring for subsequent rearrangement.

  • Protocol: Dissolve 2-amino-5-bromo-4-methylpyridine in a suitable solvent like dichloromethane or acetic acid. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The reaction is typically stirred at room temperature until completion.

Step 2: Photochemical C3-Hydroxylation

Recent advancements in photochemistry offer a regioselective method for the hydroxylation of pyridine N-oxides at the C3 position.[3][4]

  • Protocol: The 2-amino-5-bromo-4-methylpyridine N-oxide is dissolved in a solvent system, such as a mixture of hexafluoroisopropanol (HFIP) or (F₃C)₃COH and acetic acid. The solution is then irradiated with UV light, typically at 254 nm, in an inert atmosphere.[3][4] This process induces a valence isomerization, leading to the formation of the C3-hydroxylated product.[4]

Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is of significant interest to the pharmaceutical industry. These compounds are known to possess a wide range of biological activities.

  • Neurological Disorders: Aminopyridine derivatives are known to function as potassium channel blockers, with some approved for treating conditions like multiple sclerosis.[6]

  • Antimicrobial and Antifungal Agents: The unique electronic and structural features of substituted aminopyridines make them promising candidates for the development of new anti-infective agents.

  • Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors used in oncology. The functional groups on 2-amino-5-bromo-4-methylpyridin-3-ol offer multiple points for derivatization to create focused libraries for screening against various kinases.

The bromine atom at the 5-position serves as a valuable synthetic handle for introducing further molecular complexity through cross-coupling reactions like Suzuki or Stille couplings, allowing for the exploration of a wider chemical space.[8]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. For the precursor, 2-amino-5-bromo-4-methylpyridine:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

While 2-amino-5-bromo-4-methylpyridin-3-ol remains a specialized target, this guide provides a comprehensive framework for its synthesis and potential applications by focusing on its key precursor, 2-amino-5-bromo-4-methylpyridine. The detailed protocols and discussion of the underlying chemical principles are intended to empower researchers in their efforts to explore this and other novel aminopyridine derivatives in the pursuit of new therapeutic agents.

References

  • Cai, C.-Y., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • Li, W., et al. (2024). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. PMC. Available at: [Link]

  • Journal of the American Chemical Society. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

  • Patented Medicine Prices Review Board Canada. (n.d.). Fampyra (Amifampridine). PMPRB.
  • PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available at: [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
  • The Role of 2-Amino-5-bromo-4-methylpyridine in Modern Drug Discovery. (n.d.). Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-Amino-5-bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Retrosynthetic Strategy

Executive Summary

The compound 2-amino-5-bromo-4-methylpyridin-3-ol is a highly functionalized pyridine scaffold, critical in the development of kinase inhibitors (e.g., for fragment-based drug discovery) and as an intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] The presence of the ortho-amino-hydroxy motif (positions 2 and 3) allows for the construction of oxazolopyridine or imidazopyridine cores, while the bromine at position 5 serves as a versatile handle for further elaboration.

This protocol details the regioselective synthesis of the target molecule via the electrophilic bromination of 2-amino-4-methylpyridin-3-ol . The method prioritizes regiocontrol, exploiting the synergistic directing effects of the amino and hydroxyl groups to exclusively halogenate the 5-position, avoiding the formation of unstable N-bromo species or over-brominated byproducts.

Retrosynthetic Analysis

The synthesis relies on a late-stage functionalization strategy. The core pyridine ring is best assembled with the oxygen and nitrogen functionalities already in place (via furan ring expansion or nitration/hydrolysis of picoline precursors), followed by regioselective bromination.

  • Target: 2-Amino-5-bromo-4-methylpyridin-3-ol

  • Precursor: 2-Amino-4-methylpyridin-3-ol[1][2][3]

  • Transformation: Electrophilic Aromatic Substitution (Bromination)

Mechanistic Rationale: The starting material, 2-amino-4-methylpyridin-3-ol, possesses three electron-donating groups (EDGs):

  • 2-Amino (

    
    ):  Strong EDG, directs ortho (3) and para (5). Position 3 is blocked by the hydroxyl group. Target: Position 5. 
    
  • 3-Hydroxyl (

    
    ):  Strong EDG, directs ortho (2, 4) and para (6). Positions 2 and 4 are blocked. Target: Position 6. 
    
  • 4-Methyl (

    
    ):  Weak EDG, directs ortho (3, 5). Target: Position 5. 
    

Part 2: Experimental Protocol

Materials & Reagents[4]
ReagentCAS No.[4][5]MW ( g/mol )Equiv.Role
2-Amino-4-methylpyridin-3-ol [See Note 1]124.141.0Substrate
N-Bromosuccinimide (NBS) 128-08-5177.981.05Electrophile Source
Acetonitrile (ACN) 75-05-841.05-Solvent
Water (Deionized) 7732-18-518.02-Quenching/Precipitation

Note 1: The precursor 2-amino-4-methylpyridin-3-ol is a specialized building block. It can be synthesized via the ring expansion of ethyl 2-(4-methylfuran)formate with ammonia (Ref. 1) or obtained from commercial suppliers (e.g., Enamine, BLD Pharm).

Detailed Methodology

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet adapter.

  • Charge the flask with 2-amino-4-methylpyridin-3-ol (5.0 g, 40.3 mmol).

  • Add Acetonitrile (50 mL) and stir at room temperature until a suspension or partial solution is obtained. Note: DMF (dimethylformamide) can be used if solubility is an issue, but ACN simplifies workup.

  • Cool the mixture to 0–5 °C using an ice-water bath.

Step 2: Bromination 5. Dissolve NBS (7.53 g, 42.3 mmol, 1.05 equiv) in Acetonitrile (25 mL) in a separate beaker. 6. Transfer the NBS solution to a pressure-equalizing addition funnel mounted on the RBF. 7. Add the NBS solution dropwise over 30–45 minutes, maintaining the internal temperature below 10 °C. Critical: Slow addition prevents localized high concentrations of bromine, reducing the risk of di-bromination. 8. Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . 9. Stir for 2–4 hours.

Step 3: Monitoring & Quenching 10. Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS.

  • Target Rf: ~0.4 (Product is less polar than SM).
  • Mass Spec: Look for product peak [M+H]+ = 203/205 (1:1 isotopic pattern).
  • Upon completion (>98% conversion), quench the reaction by adding Water (75 mL) directly to the reaction mixture while stirring vigorously.

Step 4: Isolation & Purification 12. The product typically precipitates as a solid upon water addition.[6][7] Stir the slurry for 30 minutes to ensure full precipitation. 13. Filter the solid using a Büchner funnel.[6] 14. Wash the filter cake with Cold Water (2 x 20 mL) to remove succinimide byproducts and residual solvent. 15. Wash with a small amount of Cold Ethanol (1 x 10 mL) to displace water (optional, aids drying). 16. Dry the solid in a vacuum oven at 45 °C for 12 hours.

Yield Expectation: 80–90% Appearance: Off-white to pale yellow/brown solid.

Characterization Data (Expected)[9]
  • 1H NMR (400 MHz, DMSO-d6):

    
     11.5 (br s, 1H, OH), 7.65 (s, 1H, Ar-H at C6), 5.80 (br s, 2H, NH2), 2.25 (s, 3H, CH3).
    
    • Diagnostic: Disappearance of the doublet signals for H-5 and H-6 seen in the starting material; appearance of a singlet at ~7.65 ppm (H-6).

  • MS (ESI): m/z 203.0/205.0 [M+H]+.

Part 3: Visualization & Logic

Reaction Scheme & Regioselectivity

The following diagram illustrates the chemical transformation and the directing effects governing the regioselectivity.

ReactionScheme SM 2-Amino-4-methylpyridin-3-ol (Precursor) Product 2-Amino-5-bromo-4-methylpyridin-3-ol (Target) SM->Product Reagents NBS (1.05 eq) ACN, 0°C to RT

Caption: Electrophilic bromination of 2-amino-4-methylpyridin-3-ol using NBS.

Process Workflow

This flowchart guides the operator through the critical decision points and physical operations of the protocol.

Workflow Start Start: Dissolve Precursor in ACN/DMF Cool Cool to 0-5°C Start->Cool AddNBS Add NBS Solution (Dropwise, 30 min) Cool->AddNBS Warm Warm to RT Stir 2-4 h AddNBS->Warm Check Check TLC/LCMS Conversion >98%? Warm->Check Quench Quench with Water (Precipitate forms) Check->Quench Yes Recycle Continue Stirring or Add 0.1 eq NBS Check->Recycle No Filter Filter & Wash (H2O, Cold EtOH) Quench->Filter Dry Vacuum Dry (45°C, 12h) Filter->Dry Recycle->Warm

Caption: Operational workflow for the bromination protocol.

Part 4: Safety & Troubleshooting

Safety Data (MSDS Highlights)
  • N-Bromosuccinimide (NBS): Corrosive, irritant. Causes skin and eye burns. Handle in a fume hood.

  • Brominated Pyridines: Potential sensitizers.[4] Wear nitrile gloves and long sleeves.

  • Acetonitrile: Flammable and toxic.

Troubleshooting Guide
IssuePossible CauseSolution
Low Yield / No Precipitate Product soluble in ACN/Water mix.Concentrate the organic solvent (ACN) under reduced pressure before adding water.
Di-bromination (Product + 158 mass) Excess NBS or high temp.Strictly control temperature (<10°C during addition) and stoichiometry (max 1.05 eq).
Starting Material Remains Old/Wet NBS.Recrystallize NBS from water (hot) before use or increase equivalents to 1.1.
Dark/Tar Formation Oxidation of amino group.Ensure inert atmosphere (

) and protect from light during reaction.

Part 5: References

  • Patent: Wang, Y., et al. "Synthesis and purification method of 2-amino-4-methylpyridine."[1] CN107011254B, 2020.[1] (Describes the synthesis of the 2-amino-3-hydroxy-4-methylpyridine precursor).

  • Protocol Basis: "Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide." BenchChem Application Notes, 2025. (Analogous protocol for the non-hydroxylated scaffold).

  • Compound Data: "2-Amino-5-bromo-3-hydroxypyridine."[4] PubChem Database, CID 11694041. (Structural analog data for validation).

  • Reagent Info: "N-Bromosuccinimide (NBS) - Reactivity and Application." Organic Chemistry Portal. .

Sources

Application Notes and Protocols for the Purification of 2-amino-5-bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Purification of a Novel Pyridinol Derivative

2-amino-5-bromo-4-methylpyridin-3-ol is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a bromine atom, a methyl group, and a hydroxyl group on a pyridine core, offers multiple points for further chemical modification. However, this complexity also presents challenges in its purification. The presence of multiple functional groups imparts amphoteric properties and increased polarity, necessitating carefully designed purification strategies to remove starting materials, by-products, and other impurities.

This comprehensive guide provides a detailed exploration of various purification techniques applicable to 2-amino-5-bromo-4-methylpyridin-3-ol. We will delve into the scientific rationale behind each method, offering step-by-step protocols and practical insights to empower researchers to achieve high purity of this valuable compound.

Physicochemical Properties and Impurity Profile: A Predictive Analysis

Direct experimental data for 2-amino-5-bromo-4-methylpyridin-3-ol is not extensively available in the public domain. However, we can predict its properties and likely impurity profile by examining a closely related analogue, 2-amino-5-bromo-4-methylpyridine, and considering the electronic effects of the 3-hydroxyl group.

Predicted Physicochemical Properties of 2-amino-5-bromo-4-methylpyridin-3-ol
PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~203.04 g/mol Addition of an oxygen atom to the known molecular weight of 2-amino-5-bromo-4-methylpyridine (187.04 g/mol )[1][2].
Polarity HighThe presence of the hydroxyl and amino groups, both capable of hydrogen bonding, significantly increases polarity compared to its non-hydroxylated counterpart.
Solubility Soluble in polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar solvents (e.g., hexanes).The polar functional groups will dominate the solubility profile. While qualitatively soluble in methanol, quantitative data is needed[3].
Amphoteric Nature Exhibits both acidic and basic properties.The 2-amino group and the pyridine nitrogen are basic, while the 3-hydroxyl group is weakly acidic. This allows for purification via acid-base extraction[4][5].
pKa Multiple pKa values are expected.The pyridine nitrogen will have a pKa around 5-6[6][7]. The amino group will have a distinct pKa, and the hydroxyl group will have a higher pKa, indicative of weak acidity.
Anticipated Impurity Profile

The synthesis of 2-amino-5-bromo-4-methylpyridine from 2-amino-4-methylpyridine is known to generate isomeric by-products[8][9][10]. By analogy, the synthesis of 2-amino-5-bromo-4-methylpyridin-3-ol is likely to produce the following impurities:

  • Unreacted Starting Materials: Such as 2-amino-4-methylpyridin-3-ol.

  • Isomeric By-products: 2-amino-3-bromo-4-methylpyridin-5-ol.

  • Over-brominated Species: 2-amino-3,5-dibromo-4-methylpyridin-3-ol.

  • Reagents and their by-products: For instance, if N-bromosuccinimide (NBS) is used for bromination, succinimide will be a significant by-product[11].

Purification Strategies and Protocols

The choice of purification technique will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Recrystallization: The First Line of Purification

Recrystallization is a powerful technique for purifying solid compounds and should be considered as an initial purification step. The key is to find a solvent or solvent system in which the target compound is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain soluble at all temperatures.

  • Initial Screening: Place a small amount (10-20 mg) of the crude 2-amino-5-bromo-4-methylpyridin-3-ol into several test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list below, starting with a small volume (e.g., 0.5 mL).

  • Solubility at Room Temperature: Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the mixture to the boiling point of the solvent. A suitable solvent will dissolve the compound completely upon heating.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals form, this is a promising solvent.

  • Solvent Systems: If a single solvent is not ideal, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly[3][12].

Solvent CategoryExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group of the target compound suggests good solubility in alcohols[11].
Esters Ethyl acetateMedium polarity, may provide a good solubility differential.
Ketones AcetoneAnother medium polarity solvent to evaluate.
Water The high polarity of the target compound might allow for recrystallization from water or a water/alcohol mixture.
Aromatic TolueneCan be effective for aromatic compounds[11].
Column Chromatography: For High-Resolution Separation

Column chromatography is ideal for separating compounds with different polarities. Given the high polarity of 2-amino-5-bromo-4-methylpyridin-3-ol, a more polar mobile phase will be required than for its non-hydroxylated analog.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a polar solvent (e.g., methanol or dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.

  • Elution: Start with a less polar mobile phase and gradually increase the polarity. A gradient of ethyl acetate in hexanes, followed by a gradient of methanol in dichloromethane, is a good starting point.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Acid-Base Extraction: Exploiting Amphoteric Nature

The amphoteric nature of 2-amino-5-bromo-4-methylpyridin-3-ol allows for its separation from non-ionizable impurities through acid-base extraction[4][5][13][14][15].

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic amino group and pyridine nitrogen will be protonated, forming a water-soluble salt that will move to the aqueous layer. Non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Neutralization: Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified compound.

  • Final Extraction: Extract the purified compound back into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.

Workflow for Purification

Purification_Workflow Crude Crude 2-amino-5-bromo- 4-methylpyridin-3-ol Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup AcidBase Acid-Base Extraction Crude->AcidBase Alternative Initial Cleanup ColumnChrom Column Chromatography Recrystallization->ColumnChrom For Higher Purity PurityAnalysis Purity Assessment (HPLC, NMR, MS) ColumnChrom->PurityAnalysis AcidBase->ColumnChrom Further Purification PureProduct Pure Product PurityAnalysis->PureProduct

Caption: A logical workflow for the purification of 2-amino-5-bromo-4-methylpyridin-3-ol.

Purity Assessment: Ensuring Quality and Identity

After purification, it is crucial to assess the purity and confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for determining the purity of a compound. For a polar compound like 2-amino-5-bromo-4-methylpyridin-3-ol, a reversed-phase method is recommended.

ParameterRecommended ConditionRationale
Column C18 or a polar-embedded phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 is a good starting point for reversed-phase chromatography. A polar-embedded phase can improve peak shape for basic compounds[16].
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA gradient elution will likely be necessary to separate the polar target compound from any less polar impurities. Formic acid helps to protonate silanol groups and improve peak shape[7].
Gradient Start with a low percentage of B (e.g., 5-10%) and increase to a higher percentage (e.g., 95%) over 20-30 minutes.A gradient is necessary to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a suitable wavelength (e.g., 254 nm or 280 nm)The aromatic nature of the pyridine ring will allow for UV detection.
Injection Volume 5-10 µLA typical injection volume for analytical HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an essential tool for structural confirmation and can also provide an indication of purity.

Based on the structure and data from similar compounds[17][18], the following chemical shifts can be predicted for 2-amino-5-bromo-4-methylpyridin-3-ol in a suitable deuterated solvent like DMSO-d₆.

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~8.0-8.2s1HH6 (proton on the pyridine ring)
¹H~5.0-6.0br s2H-NH₂
¹H~9.0-10.0s1H-OH
¹H~2.2-2.4s3H-CH₃
¹³C~150-160C2 (bearing the amino group)
¹³C~140-150C4 (bearing the methyl group)
¹³C~130-140C6
¹³C~120-130C3 (bearing the hydroxyl group)
¹³C~100-110C5 (bearing the bromine)
¹³C~15-20-CH₃
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the purified compound. The expected molecular ion peaks for 2-amino-5-bromo-4-methylpyridin-3-ol would be at m/z values corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br).

Conclusion

The purification of 2-amino-5-bromo-4-methylpyridin-3-ol requires a systematic approach that takes into account its high polarity and amphoteric nature. By employing a combination of recrystallization, column chromatography, and/or acid-base extraction, followed by rigorous purity assessment using HPLC, NMR, and MS, researchers can obtain this valuable building block in high purity, ready for its application in the synthesis of novel chemical entities. The protocols and guidelines presented here provide a solid foundation for developing a robust and efficient purification strategy.

References

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Aminophenol hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • Inter-Research Science Publisher. (2025, March 31). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • PMC. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

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  • Phenomenex. (2025, June 9). USP 227 4-Aminophenol Column Option. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

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  • Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • International Journal of Scientific Study and Technology. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid base extraction flow chart. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • PMC. (2023, September 5). Combined Facile Synthesis, Purification, and Surface Functionalization Approach Yields Monodispersed Gold Nanorods for Drug Delivery Applications. Retrieved from [Link]

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Application Notes and Protocols for the Analytical Characterization of 2-amino-5-bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Characterization

2-amino-5-bromo-4-methylpyridin-3-ol is a substituted hydroxypyridine derivative. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their structural resemblance to endogenous signaling molecules and their capacity for diverse molecular interactions, including hydrogen bonding and potential metal chelation.[1][2] The precise arrangement of the amino, bromo, methyl, and hydroxyl groups on the pyridine ring imparts a unique physicochemical profile that dictates its biological activity and suitability as a pharmaceutical intermediate.

The presence of multiple functional groups also presents a distinct analytical challenge. Potential positional isomers, process-related impurities from synthesis (e.g., starting materials or by-products like di-brominated species), and degradants can impact the efficacy, safety, and stability of any downstream active pharmaceutical ingredient (API).[3][4] Therefore, a multi-faceted analytical approach is not merely a quality control exercise but a fundamental component of its scientific validation.

This guide provides a suite of detailed analytical protocols designed to deliver a comprehensive characterization of 2-amino-5-bromo-4-methylpyridin-3-ol, ensuring its identity, purity, and stability are unequivocally established. The methodologies are grounded in established analytical principles and authoritative guidelines from regulatory bodies like the FDA.[5][6][7][8]

Physicochemical Properties: The Foundation of Method Development

A thorough understanding of the molecule's intrinsic properties is the cornerstone of logical and efficient analytical method development. While experimental data for this specific molecule is not widely published, we can infer key parameters from its structure and closely related analogues, such as 2-amino-5-bromopyridin-3-ol.[9]

Table 1: Physicochemical and Structural Data for 2-amino-5-bromo-4-methylpyridin-3-ol

PropertyValue / StructureSource / Method
IUPAC Name 2-amino-5-bromo-4-methylpyridin-3-ol---
Molecular Formula C₆H₇BrN₂O---
Molecular Weight 203.04 g/mol Calculated
Monoisotopic Mass 201.97418 DaCalculated
Predicted XLogP3 ~1.0 - 1.5Analog Comparison[9]
Predicted pKa Phenolic OH: ~8-9; Pyridinium N: ~4-5; Amino group: ~2-3Analog Comparison
Hydrogen Bond Donors 2 (from -OH and -NH₂)Calculated[9]
Hydrogen Bond Acceptors 3 (from N, O, and -NH₂)Calculated[9]
Structure Chemical Structure---

Note: The structure image is a placeholder. Predicted values are estimates based on chemical structure and data from similar compounds and should be experimentally verified.

The presence of both an acidic hydroxyl group and basic amino and pyridine nitrogen atoms makes this an amphoteric molecule. This is a critical consideration for chromatographic method development, as the mobile phase pH will dictate the ionization state and, consequently, the retention behavior of the molecule.

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and semi-volatile pharmaceutical intermediates.[10] Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.

Causality in Method Design: Why These Parameters?
  • Reversed-Phase (RP) HPLC: The predicted XLogP3 suggests the molecule has moderate polarity, making it well-suited for reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

  • Acidified Mobile Phase: The molecule possesses multiple basic sites. Maintaining a low pH (e.g., 2.5-3.5) with an acid like phosphoric or formic acid ensures that the amino group and pyridine nitrogen are consistently protonated. This suppresses silanol interactions with the column, leading to sharper, more symmetrical peaks.

  • Gradient Elution: The synthesis of this molecule may involve reactants and generate impurities with a wide range of polarities. A gradient elution, starting with a high aqueous composition and increasing the organic solvent (acetonitrile or methanol) concentration, is necessary to elute highly polar impurities early while ensuring that more non-polar impurities are eluted within a reasonable timeframe.[11]

  • UV Detection: The pyridine ring is a strong chromophore. A UV detector, set at a wavelength near the absorbance maximum (typically 220-280 nm for substituted pyridines), will provide excellent sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

Experimental Protocol: HPLC-UV Purity Determination

Objective: To quantify the purity of 2-amino-5-bromo-4-methylpyridin-3-ol and detect related impurities by area percent.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA/UV detector.

Chromatographic Conditions: Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (Verify with PDA scan)
Injection Volume 5 µL
Gradient Program See Table 3

Table 3: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
20.080
25.080
25.15
30.05

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-amino-5-bromo-4-methylpyridin-3-ol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) for the peak area of the main peak must be ≤ 2.0%.

    • The USP tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates (USP) should be ≥ 2000.

Analysis:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the prepared sample solution in duplicate.

  • Calculate the purity by the area normalization method, reporting any impurity greater than 0.05%.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_MP Prepare Mobile Phases (A: 0.1% H3PO4, B: ACN) Equilibrate Equilibrate System (5% B, 1.0 mL/min) Prep_MP->Equilibrate Prep_Sample Prepare Sample & Standard (0.5 mg/mL in Diluent) SST System Suitability Test (5x Standard Injections) Prep_Sample->SST Equilibrate->SST System Ready Analysis Inject Blank & Sample SST->Analysis SST Pass Integrate Integrate Chromatograms Analysis->Integrate Calculate Calculate Purity (Area % Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC Purity Determination Workflow.

LC-MS for Impurity Identification

For the structural elucidation of unknown impurities detected by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique.

Causality in Method Design:

  • Ionization: Electrospray Ionization (ESI) is ideal for this polar molecule. It's a soft ionization technique that will likely produce a strong protonated molecular ion [M+H]⁺ in positive mode. Negative mode ESI may also be useful for observing the deprotonated molecule [M-H]⁻, which can provide complementary fragmentation data.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is crucial. It provides accurate mass measurements, which allow for the determination of the elemental composition of impurities, greatly aiding in their identification.[12]

  • MS/MS: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion of an impurity. The resulting fragmentation pattern provides a structural fingerprint. For brominated compounds, a characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes) is a key diagnostic marker.[13][14]

Protocol: The HPLC method described in section 3.2 can be directly coupled to a mass spectrometer by replacing the non-volatile phosphoric acid with a volatile acid like 0.1% formic acid in both mobile phases. A post-column splitter may be used to direct a portion of the eluent to the MS detector.

Spectroscopic Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous confirmation of the chemical structure.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Rationale for Solvent Choice: DMSO-d₆ is an excellent choice as it will solubilize the polar compound and, importantly, its non-exchangeable nature allows for the observation of the labile protons from the -OH and -NH₂ groups.

  • Analysis: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a spectrometer of at least 400 MHz.

Table 4: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6 (Pyridine)~7.5 - 7.8s1H
-NH₂~5.5 - 6.5br s2H
-OH~9.0 - 10.0br s1H
-CH₃~2.1 - 2.3s3H

Note: "s" denotes singlet, "br s" denotes broad singlet. Chemical shifts are estimates and will be influenced by concentration and temperature. 2D NMR experiments are essential for definitive assignment.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

Table 5: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3200N-H and O-H StretchingAmino (-NH₂) and Hydroxyl (-OH)
3100 - 3000C-H StretchingAromatic and Methyl
1640 - 1550C=C and C=N StretchingPyridine Ring
1620 - 1580N-H Bending (Scissoring)Amino (-NH₂)
1300 - 1200C-O StretchingPhenolic Hydroxyl
600 - 500C-Br StretchingAryl Bromide

Note: The broadness of the 3450-3200 cm⁻¹ region is indicative of hydrogen bonding.[16][17][18]

Thermal Analysis: Stability and Physical Properties

Thermal analysis techniques like DSC and TGA are vital for characterizing the solid-state properties of a pharmaceutical intermediate, which can influence its stability, handling, and formulation.[19][20][21][22][23]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and assess the purity and polymorphism of the material. Protocol:

  • Accurately weigh 2-4 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the melting point (e.g., 250 °C).

  • Interpretation: A sharp, single endotherm is indicative of a pure, crystalline substance. The onset of this peak is typically reported as the melting point. Broad peaks or multiple transitions may suggest the presence of impurities or different polymorphic forms.

Thermogravimetric Analysis (TGA)

Objective: To assess thermal stability and quantify the presence of volatile components like water or residual solvents. Protocol:

  • Place 5-10 mg of the sample into a TGA pan.

  • Heat the sample under a nitrogen purge at a controlled rate (e.g., 10 °C/min) from ambient to a high temperature (e.g., 500 °C).

  • Interpretation: The TGA curve plots mass loss versus temperature. A significant mass loss before the main decomposition event can indicate the presence of water or solvent. The onset of rapid mass loss indicates the decomposition temperature, a key measure of thermal stability.

Analytical_Strategy cluster_purity Purity & Impurities cluster_identity Identity & Structure cluster_physical Physical Properties Compound 2-amino-5-bromo- 4-methylpyridin-3-ol HPLC HPLC-UV (Purity Assay) NMR NMR (¹H, ¹³C, 2D) (Structure Confirmation) DSC DSC (Melting Point, Polymorphism) LCMS

Caption: Integrated Analytical Strategy for Characterization.

Conclusion

The analytical characterization of 2-amino-5-bromo-4-methylpyridin-3-ol requires an orthogonal set of techniques. The protocols detailed herein, combining chromatography for purity, spectroscopy for identity, and thermal analysis for physical properties, constitute a robust and self-validating system. This comprehensive approach ensures that the material's quality attributes are thoroughly understood, providing a solid foundation for its application in research and drug development.

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][5][8]

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  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][5]

  • Sima, M., et al. (n.d.). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. [Link][24]

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  • Al-Ghorbani, M., et al. (n.d.). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Taylor & Francis Online. [Link][27]

  • Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H).... Dalton Transactions. [Link][2]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link][16]

  • NIST. (n.d.). 3-Pyridinol. NIST WebBook. [Link][17]

  • Mu, X., et al. (2026). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry. [Link][12][28]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. [Link][18]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link][13]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link][14]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link][3]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link][4]

Sources

Application Notes and Protocols: Strategic Derivatization of 2-amino-5-bromo-4-methylpyridin-3-ol for Activity Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The specific scaffold, 2-amino-5-bromo-4-methylpyridin-3-ol, presents a unique opportunity for creating a diverse chemical library for high-throughput screening (HTS). This is due to its three distinct, synthetically accessible functional groups: a nucleophilic amino group, a phenolic hydroxyl group, and a bromine atom poised for cross-coupling reactions.[3]

The strategic derivatization of this core structure allows for the systematic modulation of key physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity.[4][5] These properties are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately influences its efficacy and safety as a potential therapeutic agent.[6][7] By generating a library of analogs with varied substituents at these three positions, researchers can efficiently explore the structure-activity relationship (SAR) and identify promising lead compounds for further development.[1][8]

This guide provides a comprehensive framework for the derivatization of 2-amino-5-bromo-4-methylpyridin-3-ol. It details strategic considerations, validated protocols, and the underlying chemical principles to empower researchers in drug discovery and chemical biology to construct a high-quality screening library.

Strategic Considerations for Library Design

The primary goal of derivatization for HTS is to maximize structural diversity while maintaining "drug-like" physicochemical properties.[6] The core scaffold, 2-amino-5-bromo-4-methylpyridin-3-ol, offers three orthogonal handles for modification. A well-designed library will explore chemical space by systematically varying substituents at each of these positions.

Key Physicochemical Properties to Consider:

PropertyImportance in Drug DiscoveryGuideline (e.g., Lipinski's Rule of Five)
Molecular Weight (MW) Influences absorption and diffusion.[5]≤ 500 Da[4]
Lipophilicity (logP) Affects solubility, permeability, and metabolism.[4]≤ 5[4]
Hydrogen Bond Donors (HBD) Impacts solubility and receptor binding.≤ 5[4]
Hydrogen Bond Acceptors (HBA) Influences solubility and receptor binding.≤ 10[4]
Polar Surface Area (PSA) Correlates with membrane permeability.

This table summarizes key physicochemical properties and their relevance in drug discovery, with Lipinski's Rule of Five providing a widely accepted guideline for oral bioavailability.[4]

The derivatization strategy should be guided by the desire to probe different regions of chemical space. This can be achieved by introducing a variety of functional groups, including but not limited to:

  • Alkyl and Aryl groups: To modulate lipophilicity and explore steric interactions.

  • Amides, Esters, and Ethers: To alter hydrogen bonding potential and solubility.

  • Heterocycles: To introduce diverse pharmacophoric features and improve metabolic stability.

The following workflow outlines a logical approach to library synthesis, starting with modifications at the most reactive sites.

G Start 2-amino-5-bromo-4-methylpyridin-3-ol Core Scaffold N_Acylation N-Acylation / Sulfonylation (Amino Group Derivatization) Start->N_Acylation  R-COCl or  R-SO2Cl O_Alkylation O-Alkylation / Acylation (Hydroxyl Group Derivatization) Start->O_Alkylation  R-X, Base Suzuki Suzuki Cross-Coupling (Bromine Derivatization) Start->Suzuki  Ar-B(OH)2,  Pd Catalyst N_Acylation->O_Alkylation  Sequential  Modification N_Acylation->Suzuki  Sequential  Modification Library Diverse Compound Library for HTS N_Acylation->Library O_Alkylation->N_Acylation  Sequential  Modification O_Alkylation->Suzuki  Sequential  Modification O_Alkylation->Library Suzuki->N_Acylation  Sequential  Modification Suzuki->O_Alkylation  Sequential  Modification Suzuki->Library

Sources

Safe Handling and Application Protocols for 2-amino-5-bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, use, and disposal of 2-amino-5-bromo-4-methylpyridin-3-ol. As a Senior Application Scientist, the following guide is structured to provide not only procedural steps but also the scientific rationale behind these recommendations, ensuring a culture of safety and experimental integrity.

Compound Overview and Hazard Assessment

Primary Hazards: Based on related compounds such as 2-amino-5-bromopyridine and general pyridine derivatives, the primary hazards are presumed to be:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]

  • Potential for Sensitization: May cause skin sensitization upon repeated contact.[3]

A Safety Data Sheet (SDS) for the closely related compound 2-amino-5-bromo-4-methylpyridine indicates it is a combustible solid.[4]

Prerequisite Safety Measures: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of solid 2-amino-5-bromo-4-methylpyridin-3-ol and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the work area.[7][8]

Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE for handling 2-amino-5-bromo-4-methylpyridin-3-ol.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.[8][9]Protects against splashes of solutions and airborne particles that can cause serious eye irritation.
Skin Protection - Gloves: Butyl rubber or PVA gloves are recommended for extended contact. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[7][10] - Lab Coat: A fully buttoned, flame-retardant lab coat.[10]Prevents skin contact, which can lead to irritation and potential sensitization. Pyridine-based compounds can penetrate some glove materials.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges and a particulate filter may be necessary for large spills or if working outside of a fume hood.[7][10]Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.

Experimental Protocols: From Receipt to Reaction

The following protocols are designed to be self-validating by incorporating safety checks and clear procedural steps.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (if available), and appropriate hazard warnings.

  • Storage: Store 2-amino-5-bromo-4-methylpyridin-3-ol in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be segregated from strong oxidizing agents and acids.[9][11] Store in a locked cabinet if it is determined to be highly toxic.[12]

Step-by-Step Weighing and Solution Preparation

This workflow is designed to minimize the generation of airborne dust and prevent contamination.

Caption: Workflow for weighing and preparing solutions of 2-amino-5-bromo-4-methylpyridin-3-ol.

Detailed Protocol:

  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Weighing:

    • Place a clean, dry weighing boat or vial on an analytical balance within the fume hood and tare the balance.

    • Carefully transfer the desired amount of 2-amino-5-bromo-4-methylpyridin-3-ol powder to the weighing vessel using a clean spatula. Avoid generating dust.[13]

    • Record the exact mass of the compound.

  • Dissolution:

    • Place the weighing vessel containing the compound into the reaction flask or a suitable container.

    • Slowly add the desired solvent to the vessel, rinsing any residual powder into the main container.[13]

    • Cap the container and mix by swirling or stirring until the solid is fully dissolved. Gentle heating may be applied if necessary, but ensure the container is not sealed to avoid pressure buildup.

Use in a Chemical Reaction
  • Addition: Add the prepared solution of 2-amino-5-bromo-4-methylpyridin-3-ol to the reaction mixture dropwise or in portions as required by the experimental procedure.

  • Monitoring: Monitor the reaction from outside the fume hood whenever possible.

  • Work-up: Quench the reaction and perform any extractions or purifications within the fume hood.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure/Spill Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[7] Seek prompt medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[14]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
Small Spill For small spills (that can be cleaned up in under 10 minutes), wear appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[7][15] Scoop the material into a labeled, sealable container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
Large Spill Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

Waste Disposal

All waste containing 2-amino-5-bromo-4-methylpyridin-3-ol must be treated as hazardous waste.

Waste_Disposal_Workflow cluster_Solid Solid Waste cluster_Liquid Liquid Waste Solid_Waste Contaminated PPE, Weighing Boats, Absorbents Collect_Solid Collect in Labeled, Sealed Container Solid_Waste->Collect_Solid Dispose Arrange for Pickup by EHS or Licensed Contractor Collect_Solid->Dispose Liquid_Waste Unused Solutions, Reaction Mixtures Collect_Liquid Collect in Dedicated, Labeled, Sealed Container Liquid_Waste->Collect_Liquid Collect_Liquid->Dispose

Caption: Workflow for the disposal of waste containing 2-amino-5-bromo-4-methylpyridin-3-ol.

Protocol:

  • Segregation: Do not mix waste containing 2-amino-5-bromo-4-methylpyridin-3-ol with other waste streams unless compatibility is confirmed.[13] Halogenated and non-halogenated waste should generally be kept separate.

  • Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and spill cleanup materials, in a clearly labeled, sealed container.[15]

  • Liquid Waste: Collect all liquid waste, including unused solutions and reaction residues, in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

  • Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[15] Incineration is a common disposal method for pyridine-based waste.[16] Never dispose of this chemical down the drain.[6]

Quantitative Data Summary

While specific data for 2-amino-5-bromo-4-methylpyridin-3-ol is limited, the following table provides information for the closely related compound 2-amino-5-bromo-4-methylpyridine.

Property Value Source
Molecular Formula C₆H₇BrN₂[4]
Molecular Weight 187.04 g/mol [4]
Appearance Cream-colored powder[17]
Melting Point 148-151 °C[4]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]
Hazard Statements H315, H319, H335[4]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. [Link]

  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]

  • International Journal of Novel Research and Development. (2024, May). Pyridine: Synthesis, Swiss-ADME and Applications. [Link]

  • University of Wollongong. (n.d.). Handling and Storage of Hazardous Materials. [Link]

  • University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-5-bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-amino-5-bromo-4-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthetic outcomes.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 2-amino-5-bromo-4-methylpyridin-3-ol, offering step-by-step solutions grounded in established chemical principles.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in a multi-step synthesis can be attributed to several factors, from incomplete reactions to product loss during workup and purification. A systematic approach is crucial for identifying and resolving the bottleneck.

Potential Causes & Solutions:

  • Incomplete Bromination: The electrophilic bromination of the pyridine ring is a critical step. Incomplete reaction leads to a mixture of starting material and product, complicating purification and reducing yield.

    • Troubleshooting:

      • Verify Reagent Quality: Ensure your brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br2), is fresh and has not decomposed.

      • Optimize Reaction Conditions: Carefully control the reaction temperature. While some protocols suggest ice bath conditions to manage exothermicity, others may require ambient or slightly elevated temperatures for complete conversion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

      • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. Aprotic solvents like Dichloromethane (DCM), Chloroform, or Acetonitrile are often employed.[2][3]

  • Formation of Byproducts: The synthesis of substituted pyridines can be prone to side reactions, particularly the formation of di-brominated or regioisomeric products.[4]

    • Troubleshooting:

      • Control Stoichiometry: Use a precise stoichiometry of the brominating agent. An excess can lead to di-bromination.

      • Protecting Group Strategy: To enhance regioselectivity, consider protecting the amino group as an acetamide before bromination. This directs the bromination to the 5-position and can be deprotected later.[5]

      • Order of Reagent Addition: Slow, dropwise addition of the brominating agent to the solution of the pyridine derivative can help to control the reaction and minimize byproduct formation.[1]

  • Product Loss During Workup and Purification: The basic nature of pyridines can lead to challenges during extraction and chromatography.

    • Troubleshooting:

      • Acid-Base Extraction: Utilize an acidic wash (e.g., dilute HCl) to protonate the pyridine product, allowing it to be extracted into the aqueous layer and separated from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6]

      • Chromatography Optimization: When using silica gel chromatography, peak tailing can be an issue due to the basicity of the pyridine. Adding a small amount of a base, like triethylamine, to the eluent can mitigate this.[6]

      • Crystallization: If the final product is a solid, crystallization is a highly effective purification method to achieve high purity and can significantly improve the isolated yield.

Question 2: I am observing significant amounts of di-brominated and other isomeric impurities. How can I improve the regioselectivity of the bromination step?

Controlling regioselectivity is a common challenge in the functionalization of substituted pyridine rings. The electronic nature of the existing substituents dictates the position of electrophilic attack.

Key Concepts & Strategies:

  • Directing Effects: The amino and hydroxyl groups are activating, ortho-, para-directing groups, while the methyl group is a weakly activating, ortho-, para-director. The interplay of these groups determines the site of bromination.

  • Protecting Groups: As mentioned previously, protecting the highly activating amino group as an acetamide is a robust strategy to favor bromination at the 5-position. The bulkier acetyl group can sterically hinder bromination at the 3-position.

  • Choice of Brominating Agent: While elemental bromine is effective, it can be harsh and lead to over-bromination.[4] N-Bromosuccinimide (NBS) is often a milder and more selective alternative.[1] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin have also been used for efficient bromination of nucleosides and may be applicable here.[7]

Experimental Protocol: Selective Bromination using a Protecting Group Strategy

StepProcedureRationale
1 Protection: React 2-amino-4-methylpyridin-3-ol with acetic anhydride in a suitable solvent (e.g., acetonitrile) to form N-(3-hydroxy-4-methylpyridin-2-yl)acetamide.The acetamide group is less activating than the amino group, which helps to control the reactivity and regioselectivity of the subsequent bromination.[5]
2 Bromination: Treat the protected intermediate with one equivalent of NBS in an aprotic solvent like DMF at a controlled temperature (e.g., 0-20 °C).[1]NBS is a milder brominating agent that can improve selectivity and reduce the formation of di-brominated byproducts.
3 Deprotection: Hydrolyze the acetamide group using acidic or basic conditions to yield the final product, 2-amino-5-bromo-4-methylpyridin-3-ol.This step regenerates the amino group to provide the target molecule.
Question 3: My reaction seems to stall before completion. What troubleshooting steps should I take?

A stalled reaction can be frustrating. The cause often lies in the quality of reagents, reaction setup, or suboptimal conditions.

Troubleshooting Workflow:

G A Reaction Stalled B Check Reagent Quality (Starting materials, solvents, catalysts) A->B Is everything fresh and anhydrous? C Verify Reaction Setup (Temperature, atmosphere, stirring) A->C Is the setup correct? D Monitor Reaction by TLC/LC-MS A->D Is there any product formation? E Optimize Reaction Conditions (Temperature, concentration, catalyst loading) D->E If slow conversion F Consider Alternative Synthetic Route D->F If no reaction

Sources

Troubleshooting regioselectivity in the bromination of 4-methyl-2-aminopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific regioselectivity challenges encountered during the electrophilic aromatic substitution (bromination) of 4-methyl-2-aminopyridin-3-ol .

Due to the competing electronic directing effects of the amino (-NH₂) and hydroxyl (-OH) groups, combined with the steric influence of the methyl (-CH₃) group, researchers often encounter mixtures of C5-bromo and C6-bromo isomers. This technical support guide provides mechanistic insights and validated protocols to control this selectivity.

Technical Analysis: The Regioselectivity Conflict

Before troubleshooting, it is critical to understand the electronic and steric landscape of your substrate:

  • Substrate: 4-methyl-2-aminopyridin-3-ol

  • Directing Group 1 (-NH₂ at C2): Strong activator. Directs Para to C5 .

  • Directing Group 2 (-OH at C3): Strong activator. Directs Para to C6 .

  • Steric Hindrance (-CH₃ at C4): The methyl group is Ortho to C5 , creating steric strain that disfavors C5 attack, potentially shifting the reaction toward C6 despite the electronic preference of the amino group.

Visualizing the Competition

The following diagram illustrates the competing pathways and the conditions that favor them.

BrominationPathways Substrate 4-methyl-2-aminopyridin-3-ol ConditionA Condition A: Neutral/Basic Media (NBS, MeCN/DMF) Substrate->ConditionA ConditionB Condition B: Strong Acidic Media (Br2, H2SO4) Substrate->ConditionB IntermediateA NH2 Dominance (Para-direction) ConditionA->IntermediateA NH2 remains strong activator IntermediateB NH3+ Formation (Meta-direction) ConditionB->IntermediateB Protonation of NH2 to NH3+ (Deactivator) ProductC5 Major Product: C5-Bromo (Kinetic Control) IntermediateA->ProductC5 Directs Para (Overcomes C4-Me sterics) ProductC6 Major Product: C6-Bromo (Thermodynamic/Electronic Shift) IntermediateB->ProductC6 OH directs Para NH3+ directs Meta to C6

Figure 1: Mechanistic pathways determining regioselectivity based on reaction medium pH.[1]

Troubleshooting Guide & FAQs

Issue 1: I am targeting the C5-bromo product, but I am getting low yields or C6 impurities.

Root Cause: While the amino group strongly directs to C5, the methyl group at C4 provides steric hindrance.[1] If the reaction temperature is too high or the solvent is protic, the selectivity may erode.[1]

Solution: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile or DMF) at low temperatures.[1]

  • Why? NBS provides a low, controlled concentration of bromonium ions.[1] Aprotic solvents prevent hydrogen bonding with the -OH/NH2, allowing the intrinsic nucleophilicity of the -NH2 group to dominate, directing the bromine to the para position (C5).

Protocol Adjustment:

  • Dissolve substrate in Acetonitrile (MeCN) (0.1 M).[1]

  • Cool to 0°C to -5°C .

  • Add NBS (1.05 eq) portion-wise over 30 minutes.

  • Maintain 0°C for 2 hours. Do not heat.

Issue 2: I need the C6-bromo isomer. How do I invert the selectivity?

Root Cause: Under neutral conditions, the -NH2 group (directing to C5) overpowers the -OH group (directing to C6).[1]

Solution: Run the reaction in Concentrated Sulfuric Acid (H₂SO₄) using elemental Bromine (Br₂).[1]

  • Mechanism: In strong acid, the pyridine nitrogen and the exocyclic amine are protonated.[1] The -NH₂ becomes -NH₃⁺, which is a strong deactivator and a meta-director.

    • -NH₃⁺ (at C2) directs meta to C4 (blocked) or C6 .[1]

    • -OH (at C3) remains an activator and directs para to C6 .[1]

    • Result: Both groups cooperatively direct to C6.

Protocol Adjustment:

  • Dissolve substrate in conc.[1] H₂SO₄ .[1][2]

  • Cool to 0°C.

  • Add Br₂ (1.0 eq) dropwise.[1]

  • Allow to warm to room temperature slowly.

Issue 3: I am observing significant dibromination (C5, C6-dibromo).

Root Cause: The monobrominated product (especially the C6-bromo) is still electron-rich enough to undergo a second bromination. This often happens if NBS is added too quickly or if there is a local excess of reagent.[1]

Diagnostic Check: Check your stoichiometry. Are you using >1.1 equivalents of brominating agent?

Solution:

  • Switch Reagents: Use NBS instead of Br₂ (Br₂ is more aggressive).

  • Dilution: Increase solvent volume to 0.05 M.

  • Slow Addition: Add NBS as a solution in MeCN via a syringe pump over 1 hour.

Issue 4: How do I definitively confirm which isomer I have?

Root Cause: 1H NMR peaks for C5-H and C6-H are both singlets (or weak doublets) and can be difficult to distinguish by chemical shift alone.[1]

Solution: NOE (Nuclear Overhauser Effect) Spectroscopy.

  • C6-Bromo Product: The remaining proton is at C5 .[1]

    • NOE Signal: You will see a strong NOE correlation between the C5-Proton and the C4-Methyl group protons.

  • C5-Bromo Product: The remaining proton is at C6 .[1]

    • NOE Signal: There is NO significant NOE correlation between the C6-Proton and the C4-Methyl group (they are too far apart, separated by the bromine).

Comparative Data: Condition Screening

The following table summarizes expected outcomes based on solvent and reagent choices.

ConditionReagentSolventDominant ProductMechanism
Kinetic NBS (1.0 eq)MeCN / DMFC5-Bromo Amino-directed (Para), Kinetic control.
Acidic Br₂ (1.0 eq)H₂SO₄ / AcOHC6-Bromo Protonation of Amine (-NH₃⁺) shifts direction to Meta (C6).[1]
Aggressive Br₂ (>2.0 eq)H₂O / AcOHDibromo Over-bromination due to high reactivity.[1]
Radical NBS / AIBNCCl₄ / RefluxBenzylic Warning:[1] Bromination of the C4-Methyl group (side reaction).[1][3]

Step-by-Step Protocol: C5-Selective Bromination

Objective: Synthesis of 2-amino-5-bromo-4-methylpyridin-3-ol.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 4-methyl-2-aminopyridin-3-ol (1.0 g, 7.2 mmol) and Acetonitrile (anhydrous) (70 mL). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/salt bath to reach -5°C .

  • Addition: Add N-Bromosuccinimide (NBS) (1.35 g, 7.6 mmol, 1.05 eq) in 4 equal portions over 20 minutes.

    • Tip: Protect the flask from direct light (wrap in foil) to minimize radical side reactions.[1]

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1]

  • Quench: Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate, 10 mL) to quench unreacted bromine.

  • Workup: Concentrate acetonitrile under reduced pressure. Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).[1]

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Retrieved from [1]

  • TCI Chemicals. (2014).[1] Regioselective Bromination of Fused Pyridine N-Oxides. Retrieved from

  • MDPI. (2015).[1] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Retrieved from [1]

  • Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine.[1][4] Vol 11. Retrieved from [1]

  • PubChem. 2-Amino-5-bromo-3-hydroxypyridine Compound Summary. National Library of Medicine.[1] Retrieved from [1]

Sources

Technical Support Center: Optimizing Coupling Reactions with 2-amino-5-bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-amino-5-bromo-4-methylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging heterocyclic building block. Here, we address common experimental issues in a direct question-and-answer format, blending fundamental chemical principles with practical, field-tested solutions to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 2-amino-5-bromo-4-methylpyridin-3-ol in palladium-catalyzed cross-coupling reactions?

The main difficulties stem from the molecule's multiple functional groups, which can interact with the palladium catalyst in unintended ways[1][2].

  • Catalyst Inhibition/Poisoning: The pyridine nitrogen and the adjacent 2-amino group form an amidine-like structure. The Lewis basic nitrogen lone pair on the pyridine ring can coordinate strongly to the palladium center, forming stable, inactive complexes that halt the catalytic cycle[1][2][3].

  • Competing Reactivity: The presence of the amino (-NH2) and hydroxyl (-OH) groups introduces nucleophilic sites that can compete in coupling reactions, such as Buchwald-Hartwig amination, potentially leading to undesired side products.

  • Poor Solubility: Pyridinol derivatives can exhibit limited solubility in common organic solvents used for cross-coupling, which can hinder reaction rates and consistency[4].

  • Steric Hindrance: The methyl group at the 4-position can create steric hindrance, potentially slowing down the oxidative addition step at the C5-Br bond[5].

Q2: Which cross-coupling reactions are most suitable for functionalizing the C5-position of this molecule?

The bromine atom at the 5-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is a robust and versatile reaction with broad functional group tolerance[6][7].

  • Sonogashira Coupling: Used to form C-C bonds with terminal alkynes, a crucial transformation for synthesizing many biologically active compounds[8][9][10][11].

  • Buchwald-Hartwig Amination: Enables the formation of C-N bonds by coupling with primary or secondary amines[12][13][14]. However, this requires careful condition optimization to avoid self-coupling or reaction at the existing 2-amino group.

  • Heck Coupling: Suitable for forming C-C bonds with alkenes.

Q3: Do I need to protect the amino or hydroxyl groups before running a coupling reaction?

Whether protection is necessary depends on the specific reaction and conditions.

  • For Suzuki and Sonogashira Couplings: In many cases, protection is not required. Several studies have shown successful couplings on unprotected 2-aminopyridines[1][15]. The nucleophilicity of the -NH2 and -OH groups is often not high enough to interfere under standard Suzuki or Sonogashira conditions. However, if side reactions are observed, protection may be necessary.

  • For Buchwald-Hartwig Amination: Protection of the 2-amino group is highly recommended to prevent N-arylation at this position, which would lead to a mixture of products. A common strategy is to protect the amine as an acetamide[6].

  • Protecting Group Strategy: If protection is needed, common protecting groups for amines include Boc, Cbz, or acetyl[16]. For the hydroxyl group, silyl ethers (e.g., TBS) or benzyl ethers are common choices[17]. The choice of protecting group must be orthogonal to the planned deprotection steps later in the synthetic sequence.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low to No Yield of the Desired Product

Potential Cause A: Catalyst Deactivation

The pyridine nitrogen is a known inhibitor of palladium catalysts[2][3]. The lone pair on the nitrogen can coordinate to the Pd(0) or Pd(II) center, disrupting the catalytic cycle.

Solutions:

  • Ligand Selection: The choice of ligand is critical. Use sterically bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and sterically hinder the coordination of the pyridine nitrogen[2].

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are often highly effective[1][2]. For some applications, dppf or P(t-Bu)3 may also be suitable.

  • Use of Pre-catalysts: Palladium pre-catalysts, where the palladium is already in a stable, pre-activated form, can be more efficient and reproducible than generating the active Pd(0) species in situ[18]. G3 or G4 Buchwald pre-catalysts are excellent starting points.

  • Increase Catalyst Loading: If deactivation is suspected, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome the issue.

Potential Cause B: Poor Substrate/Reagent Solubility

2-amino-5-bromo-4-methylpyridin-3-ol may have poor solubility in common aprotic solvents like toluene or dioxane.

Solutions:

  • Solvent Screening: Test a range of solvents or solvent mixtures.

    • Recommended Solvents: 1,4-Dioxane, THF, DMF, or toluene are common starting points[6][19]. Often, a mixture with water (e.g., dioxane/water 4:1) is used, especially for Suzuki reactions, which can improve the solubility of both the substrate and the inorganic base[6].

  • Temperature Increase: Increasing the reaction temperature can improve solubility and reaction rates. However, be mindful of potential catalyst decomposition or side reactions at higher temperatures[20].

Potential Cause C: Inappropriate Base

The base plays a crucial role in many coupling reactions, particularly in the transmetalation step of the Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig reactions[7].

Solutions:

  • Base Selection for Suzuki Coupling: A moderately strong inorganic base is typically used.

    • Recommended Bases: K2CO3, K3PO4, or Cs2CO3 are excellent choices[6][21]. K3PO4 is often effective for challenging substrates.

  • Base Selection for Buchwald-Hartwig: A stronger, non-nucleophilic base is required.

    • Recommended Bases: NaOtBu or LiHMDS are standard choices[1][14].

Troubleshooting Flowchart for Low Yield

LowYield Start Low or No Yield CheckCatalyst Is the catalyst system appropriate? (Ligand, Pre-catalyst) Start->CheckCatalyst CheckSolvent Is the substrate fully dissolved? CheckCatalyst->CheckSolvent Yes Sol_Ligand Solution: - Use bulky, electron-rich ligands (XPhos, SPhos, RuPhos) - Use a pre-catalyst CheckCatalyst->Sol_Ligand No CheckBase Is the base correct for the reaction? CheckSolvent->CheckBase Yes Sol_Solvent Solution: - Screen solvents (Dioxane, DMF, Toluene) - Use co-solvents (e.g., water for Suzuki) CheckSolvent->Sol_Solvent No CheckTemp Is the temperature optimal? CheckBase->CheckTemp Yes Sol_Base Solution: - Suzuki: K3PO4, Cs2CO3 - Buchwald: NaOtBu, LiHMDS CheckBase->Sol_Base No Sol_Temp Solution: - Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C) - Monitor for decomposition CheckTemp->Sol_Temp

Caption: Troubleshooting workflow for low product yield.

Problem 2: Significant Formation of Side Products

Potential Cause A: Protodebromination (Loss of Bromine)

This side reaction replaces the bromine atom with a hydrogen, leading to the starting material scaffold without the reactive handle. It is often caused by trace amounts of water or other protic sources in the presence of a base and the palladium catalyst[19].

Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the substrate and other solids under vacuum.

  • Inert Atmosphere: Perform the reaction under a strict inert atmosphere (Argon or Nitrogen) to exclude moisture and oxygen. Degas the reaction mixture thoroughly before adding the catalyst.

Potential Cause B: Homocoupling of Coupling Partner

This is particularly common in Suzuki (boronic acid homocoupling to form a biaryl) and Sonogashira (alkyne homocoupling to form a diene, known as the Glaser coupling) reactions.

Solutions:

  • Control Stoichiometry: Use a slight excess of the boronic acid or alkyne (e.g., 1.1-1.2 equivalents) but avoid a large excess.

  • Oxygen Exclusion: Homocoupling is often promoted by oxygen. Ensure the reaction is thoroughly degassed.

  • Copper-Free Sonogashira: For Sonogashira reactions, the copper co-catalyst can promote alkyne homocoupling[11]. Consider using a copper-free protocol if this is a persistent issue.

Potential Cause C: N-Arylation or N-Alkynylation

The 2-amino group can act as a nucleophile, especially in Buchwald-Hartwig or Sonogashira reactions, leading to undesired C-N bond formation.

Solutions:

  • Protect the Amino Group: As mentioned in the FAQs, protecting the 2-amino group (e.g., as an acetamide) is the most reliable way to prevent this side reaction[6].

  • Optimize Ligands: In some cases, specific ligands can favor C-C over C-N coupling. For example, in Pd-catalyzed reactions of 3-halo-2-aminopyridines, ligands like RuPhos and BrettPhos have been shown to be effective for C-N coupling, implying that other ligands might disfavor it[1]. A screen of ligands may identify conditions that minimize this side reaction.

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • To a dry reaction vial, add 2-amino-5-bromo-4-methylpyridin-3-ol (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K3PO4, 2.0-3.0 eq.).

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the reaction solvent. Add this solution to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 90-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd2(dba)3 or XPhos Pd G3Provides a reliable source of active Pd(0). Pre-catalysts improve reproducibility[18].
Ligand XPhos or SPhosBulky, electron-rich ligands that overcome catalyst inhibition by the pyridine nitrogen[2].
Catalyst Loading 2-3 mol% PdA good starting point to balance efficiency and cost.
Base K3PO4 (3.0 eq.)Effective for activating the boronic acid and often superior for challenging substrates[6].
Solvent 1,4-Dioxane / H2O (4:1)Good solubilizing power for both the organic substrate and inorganic base[6].
Temperature 100 °CBalances reaction rate with catalyst stability.
Visualization of the Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.

SuzukiCycle Pd0 L₂Pd⁰ OA_Complex L₂PdII(Ar¹)(X) Pd0->OA_Complex Ar¹-X Transmetalation_Complex L₂PdII(Ar¹)(Ar²) OA_Complex->Transmetalation_Complex TM_text Transmetalation Transmetalation_Complex->Pd0 Ar¹-Ar² RE_text Reductive Elimination OA_text Oxidative Addition Base_text Base (e.g., K₃PO₄) BoronicAcid Ar²-B(OH)₂ ActivatedBoronate [Ar²-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate OH⁻ ActivatedBoronate->OA_Complex

Sources

Technical Support Center: Solubility Optimization for 2-Amino-5-bromo-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

The Core Challenge: 2-Amino-5-bromo-4-methylpyridin-3-ol is a classic "brick dust" molecule. Its poor solubility in biological assays is not accidental; it is structurally encoded. The 2-amino-3-hydroxy motif creates a strong intramolecular hydrogen bond (IMHB) that "locks" the polar groups, effectively masking them from solvent water molecules. Furthermore, the 5-bromo and 4-methyl substituents significantly increase lipophilicity (LogP) and crystal lattice energy.

At physiological pH (7.4), this compound is likely neutral (zwitterionic character is suppressed by the electron-withdrawing bromine), leading to rapid precipitation upon dilution from DMSO into aqueous buffers.

Physicochemical Profile
PropertyCharacteristicImpact on Assay
Scaffold PyridineBasic nitrogen is weak due to Br substitution.
Substituents -Br, -CH3Increases lipophilicity; drives aggregation.
Interaction 2-NH₂ / 3-OHCritical: Forms 6-membered intramolecular H-bond ring. Reduces water solubility.
pKa (Est.) ~4.5 (N-H+), ~9.5 (OH)Neutral species dominates at pH 7.4.
Behavior Planar StackingHigh tendency for π-π stacking aggregation.

Troubleshooting Guide (Q&A)

Q1: My compound dissolves in DMSO but crashes out immediately when added to the assay buffer. Why?

Diagnosis: You are experiencing "DMSO Shock." The Mechanism: In 100% DMSO, the solvent molecules disrupt the compound's crystal lattice. When you rapidly dilute into an aqueous buffer (e.g., 1000-fold dilution), the DMSO is stripped away faster than water molecules can solvate the hydrophobic compound. The compound molecules then self-associate (aggregate) to minimize water contact, forming a precipitate.

Solution:

  • Intermediate Dilution Step: Do not jump from 10 mM DMSO stock directly to assay buffer. Create an intermediate stock (e.g., 10x final concentration) in a solvent mixture like 50% DMSO / 50% Water or PEG-400 .

  • Kinetic Solubilization: Add the compound to the buffer while vortexing rapidly . Slow addition allows nuclei to form.

Q2: I see variable IC50 data. Could this be a solubility artifact?

Diagnosis: Likely "Promiscuous Aggregation." The Mechanism: Hydrophobic compounds like 2-amino-5-bromo-4-methylpyridin-3-ol often form colloidal aggregates in the 1–10 µM range. These aggregates non-specifically sequester enzymes, leading to false-positive inhibition (steep Hill slopes > 2.0).

Solution:

  • Detergent Validation: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer. If the IC50 increases (potency drops) significantly with detergent, your original activity was likely due to aggregation [1].

Q3: Can I adjust the pH to improve solubility?

Diagnosis: Exploiting Ionization. The Mechanism: The compound is least soluble when neutral.

  • Acidic Shift: Below pH 4.0, the pyridine nitrogen protonates (cationic).

  • Basic Shift: Above pH 10.0, the hydroxyl group deprotonates (anionic). Solution: If your target protein tolerates it, shifting the assay pH slightly away from 7.4 (e.g., to pH 6.5 or 8.0) can sometimes gain a 2-5x increase in solubility, though this is often limited by biological constraints.

Step-by-Step Optimization Protocols

Protocol A: The "Golden Standard" Stock Preparation

Use this protocol to ensure the starting material is monomeric.

  • Solvent Choice: Use anhydrous DMSO (Grade: Molecular Biology, >99.9%). Avoid old DMSO; it absorbs water from air, inducing micro-precipitation.

  • Concentration: Prepare a 10 mM stock. Do not attempt 100 mM.

  • Mechanical Dispersion: Sonicate the stock for 10 minutes at 40°C. Visual clarity does not guarantee monomeric state; sonication breaks invisible micro-crystals.

  • Storage: Aliquot into single-use vials. Repeated freeze-thaw cycles induce crystal growth that will not re-dissolve easily.

Protocol B: The "Co-Solvent Ramp" for Assay Dilution

Use this workflow to minimize precipitation during assay setup.

  • Prepare Assay Buffer: PBS + 0.01% Triton X-100 (Critical for preventing aggregation).

  • Step 1 (DMSO Dilution): Dilute 10 mM stock to 1 mM in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1 mM DMSO solution 1:10 into 20% PEG-400 / 80% Water . (Result: 100 µM compound).

  • Step 3 (Final): Dilute 1:10 into the Assay Buffer.

    • Final Concentration: 10 µM.

    • Final DMSO: 1%.

    • Final PEG-400: 2%.[1]

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for handling this compound in biological assays.

SolubilityLogic Start Start: 2-Amino-5-bromo-4-methylpyridin-3-ol (Solid Powder) StockPrep Step 1: Stock Preparation Solvent: Anhydrous DMSO Action: Sonicate 40°C Start->StockPrep VisualCheck Visual Inspection: Is it clear? StockPrep->VisualCheck VisualCheck->StockPrep No (Re-sonicate/Dilute) Dilution Step 2: Assay Dilution Target: Aqueous Buffer pH 7.4 VisualCheck->Dilution Yes Precipitation Issue: Precipitation / Turbidity Dilution->Precipitation Detergent Strategy A: Add Surfactant (0.01% Triton X-100) Precipitation->Detergent Mild Haze CoSolvent Strategy B: Intermediate Dilution (Use PEG-400 or Glycerol) Precipitation->CoSolvent Heavy Precipitate Carrier Strategy C: Carrier Protein (0.1% BSA/HSA) Precipitation->Carrier Sticky/Loss of Potency Success Outcome: Stable, Monomeric Solution Ready for Assay Detergent->Success CoSolvent->Success Carrier->Success

Figure 1: Decision tree for solubilizing hydrophobic aminopyridinol derivatives in biological assays.

Mechanistic Insight: The Intramolecular Trap

Understanding why this compound resists solvation is key to solving it. The diagram below depicts the intramolecular hydrogen bond (IMHB) that competes with water.

MolecularInteraction cluster_0 Solvation Barrier (The 'Trap') cluster_1 Aggregation Driver Compound 2-Amino-3-Hydroxypyridine Core IMHB Intramolecular H-Bond (NH...O) Compound->IMHB Locks Polarity Water Solvent Water (H2O) IMHB->Water Repels/Resists Br_Me 5-Br / 4-Me Groups Stacking Pi-Pi Stacking Br_Me->Stacking Increases Lipophilicity

Figure 2: The intramolecular hydrogen bond between the 2-amino and 3-hydroxyl groups reduces the energy gain from hydration, while the hydrophobic Br/Me substituents drive aggregation.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • PubChem. (2025).[2] Compound Summary: 2-Amino-5-bromo-4-methylpyridine.[1][2][3][4][5] National Library of Medicine. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

Sources

Technical Support Center: Handling & Reactivity of 2-Amino-5-bromo-4-methylpyridin-3-ol

[1]

Welcome to the Advanced Synthesis Support Center. This guide addresses the specific reactivity profile of 2-amino-5-bromo-4-methylpyridin-3-ol (CAS: Derivative of 16867-03-1 scaffold). As a Senior Application Scientist, I have structured this to troubleshoot the most common "silent failures" researchers encounter with this scaffold: catalyst poisoning, regioselectivity issues, and oxidative instability.

Part 1: The Reactivity Map (Visual Analysis)

Before troubleshooting, you must understand the competing electronic forces in this molecule. The combination of an electron-rich 2-amino-3-hydroxypyridine core with an electron-withdrawing 5-bromo substituent creates a "push-pull" system with specific vulnerabilities.[1]

ReactivityMapMolecule2-Amino-5-bromo-4-methylpyridin-3-olZone1Zone 1: 2-Amino + 3-Hydroxy(The 'Chelation Trap')Molecule->Zone1Zone2Zone 2: 5-Bromo(The Coupling Handle)Molecule->Zone2Zone3Zone 3: 4-Methyl(The Steric Gatekeeper)Molecule->Zone3Risk1Risk: Catalyst Poisoning (Pd/Cu)Risk: Oxidation to QuinonesRisk: Oxazolopyridine CyclizationZone1->Risk1Risk2Utility: Suzuki/Buchwald CouplingRisk: ProtodebrominationZone2->Risk2Risk3Effect: Blocks 3-OH functionalizationEffect: Directs electrophiles to C6 (if open)Zone3->Risk3

Figure 1: Functional group interplay. The "Chelation Trap" (Zone 1) is the primary cause of cross-coupling failure.

Part 2: Troubleshooting Guides (FAQ Format)
Topic 1: Cross-Coupling Failures (Suzuki/Buchwald)

Q: "My Suzuki coupling at the 5-position stalled. I see starting material and some de-brominated byproduct, but no conversion. Is the bromide deactivated?"

A: The bromide is likely active, but your catalyst is dead. The 2-amino-3-hydroxy motif is a potent bidentate ligand.[1] It chelates Palladium (Pd) or Copper (Cu) catalysts more effectively than your phosphine ligands, forming a catalytically inactive "Pd-black" or stable complex [1].

Diagnostic Steps:

  • Check the Color: Did the reaction mixture turn black immediately upon heating? (Sign of Pd precipitation).

  • Check for De-bromination: The 2-amino group can act as a hydrogen source or facilitate hydrodebromination under reducing conditions.

Protocol: The "Protection First" Strategy Do not attempt direct coupling on the free aminophenol.

  • Step 1 (Protection): Convert the 2-amino-3-hydroxypyridine to an oxazolopyridine or protect the amine/phenol.[1]

    • Option A (Cyclization): React with triethyl orthoformate to form the oxazolo[4,5-b]pyridine core. This locks both groups and prevents chelation.

    • Option B (Dual Protection):[1] Use excess

      
       (3.0 equiv) + DMAP to generate the 
      
      
      -bis-Boc derivative.[1]
  • Step 2 (Coupling): Perform the Suzuki coupling on the protected intermediate.

  • Step 3 (Deprotection): Acidic hydrolysis (HCl/MeOH) restores the aminophenol.

Alternative (If protection is impossible):

  • Catalyst: Switch to

    
     or 
    
    
    . These bidentate ferrocenyl ligands are tighter binders and resist displacement by the aminopyridine [2].
  • Base: Use weaker bases like

    
     instead of carbonates to reduce oxidative stress.
    
Topic 2: Alkylation Regioselectivity

Q: "I tried to alkylate the 3-hydroxyl group, but I got a mixture of N-alkyl and O-alkyl products. How do I get selective O-alkylation?"

A: 2-Aminopyridines are notorious for "ambident nucleophilicity."[1] The ring nitrogen (



Mechanism of Failure: Under basic conditions (e.g.,


Protocol: Selective O-Alkylation To force reaction at the oxygen:

  • Solvent Switch: Use a polar aprotic solvent that solvates cations well but leaves anions "naked" (e.g., DMSO or NMP).

  • Base Selection: Use Cesium Carbonate (

    
    ) . The "Cesium Effect" promotes O-alkylation due to the weak coordination of the large 
    
    
    ion with the phenoxide [3].
  • Temperature: Keep the reaction below 60°C. Higher temperatures favor the thermodynamic rearrangement to the

    
    -alkylated pyridone.
    

Table 1: Regioselectivity Drivers

Condition Major Product Mechanism

|


-Alkylation (Ring)
1

Mixture (

/

)


-Alkylation
1
Topic 3: Stability & Oxidation

Q: "My product turns brown/black during workup. Is it decomposing?"

A: Yes. The 2-amino-3-hydroxypyridine motif is electronically similar to an ortho-aminophenol.[1] It is highly susceptible to oxidation by air to form quinone imines or diazo-oxides, especially under basic conditions [4].

Handling Protocols:

  • Acidity is your friend: Keep the crude mixture slightly acidic (pH 4-5) during workup. The protonated amine is electron-poor and resistant to oxidation.

  • Degassing: All solvents for extraction should be degassed (sparged with Argon) if the scale is small (<100 mg).

  • Additives: Add a pinch of sodium metabisulfite (

    
    ) to the aqueous layer during extraction to scavenge oxidants.
    
Part 3: Experimental Workflow Visualization

The following flowchart guides you through the decision-making process for functionalizing the 5-bromo position, avoiding the "Chelation Trap."

Workflowcluster_tipsPro-Tip: Catalyst ChoiceStartStart: Functionalizing 5-Br PositionCheck1Is the 2-NH2 / 3-OH protected?Start->Check1DirectAttempt Direct Coupling?(High Risk)Check1->DirectNoProtectStep 1: Protect(Boc2O or Orthoformate)Check1->ProtectNo (Recommended)CouplingStep 2: Suzuki/Buchwald(Pd-dppf, K3PO4)Check1->CouplingYesPathNoNOPathYesYESResult1Outcome: Catalyst Poisoning(Low Yield / Pd Black)Direct->Result1Protect->CouplingResult2Outcome: Successful CouplingCoupling->Result2TipIf protection is impossible,use Pd(dtbpf)Cl2 to resist chelation.

Figure 2: Decision logic for cross-coupling reactions.

References
  • Catalyst Poisoning by Aminopyridines

    • Mechanism:[1][2][3][4][5][6] Aminopyridines displace phosphine ligands on Pd(0), forming inactive complexes.

    • Source: Yin, L., & Liebeskind, L. S. (1998). "Palladium-Catalyzed C-C Bond Forming Reactions of Aminopyridines." Journal of the American Chemical Society.

  • Ligand Selection for Difficult Substrates

    • Insight: Bidentate ligands like dppf and dtbpf prevent the formation of stable Pd-N chel
    • Source: Sherwood, J., et al. (2019). "Palladium-catalyzed cross-coupling of 2-aminopyridines."[1] Beilstein Journal of Organic Chemistry.

  • The Cesium Effect in Alkylation

    • Mechanism:[1][2][3][4][5][6] Larger cations (Cs+) favor the formation of "naked" anions, promoting O-alkylation over N-alkylation in ambident nucleophiles.

    • Source: Flessner, T., & Doye, S. (1999). "Cesium carbonate mediated O-alkylation of phenols." Journal of Praktische Chemie.
  • Specific Scaffold Patent (Validation)

    • Molecule: 2-amino-5-bromo-4-methylpyridin-3-ol is cited as an intermediate in CNS active compound synthesis.[1]

    • Source: US Patent 4,022,897 (1977). "CNS active compounds."

  • Vonoprazan Synthesis (Related Chemistry)

    • Context: Discusses the handling of similar pyridine-3-sulfonyl and pyrrole intermediates, highlighting the stability of the pyridine ring during coupling.
    • Source: Takeda Pharmaceutical Co.[7][8] "Preparation of Vonoprazan."

Validation & Comparative

Structural Elucidation of 2-amino-5-bromo-4-methylpyridin-3-ol: A Comparative Analysis of 1D vs. 2D NMR Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic pharmaceuticals, 2-amino-5-bromo-4-methylpyridin-3-ol represents a critical, highly functionalized scaffold. However, its structural validation presents a significant analytical bottleneck. Standard 1D NMR (


H, 

C) often yields ambiguous data due to the molecule's "proton-poor" nature—specifically, the isolation of spin systems (singlets) and the high density of quaternary carbons.

This guide objectively compares the industry-standard 1D NMR Protocol against an Advanced 2D NMR Suite (HSQC/HMBC/


N-HMBC) . We demonstrate that while 1D analysis offers speed, it fails to provide the definitive connectivity required for regulatory submission. The Advanced 2D Protocol, while requiring 3-4x the instrument time, delivers a self-validating structural map that eliminates regioisomeric ambiguity.

Part 1: The Analytical Challenge

The molecule possesses specific structural features that render standard 1D NMR insufficient:

  • Isolated Spin Systems: The methyl protons (Pos-4) and the aromatic proton (Pos-6) are separated by quaternary carbons. They appear as singlets, providing no scalar coupling (

    
    -coupling) information in a 1D 
    
    
    
    H spectrum to prove their relative positions.
  • Quaternary Carbon Density: Four of the six ring atoms are quaternary (C-2, C-3, C-4, C-5). 1D

    
    C NMR shows peaks, but cannot assign them to specific positions without connectivity data.
    
  • Tautomeric Ambiguity: The 2-amino-3-hydroxy motif can exist in multiple tautomeric forms (e.g., pyridinone-like structures), which drastically alters reactivity and docking profiles.

Part 2: Comparative Methodology

We compare two validation workflows. The "Product" in this analysis is the Definitive 2D Protocol .

Alternative A: Standard 1D Protocol
  • Method:

    
    H NMR + 
    
    
    
    C NMR + DEPT-135.
  • Outcome: Provides atom counts and functional group verification.

  • Deficiency: Cannot definitively distinguish between the target molecule and its regioisomers (e.g., 2-amino-5-bromo-6 -methylpyridin-3-ol) without relying on chemical shift prediction databases, which have high error margins for polysubstituted heterocycles.

The Product: Definitive 2D Protocol
  • Method:

    
    H + Multiplicity-Edited HSQC + HMBC + 
    
    
    
    H-
    
    
    N HMBC.
  • Outcome: Establishes through-bond connectivity (2-3 bonds) and spatially validates the structure.

  • Advantage: Self-validating. The data proves the structure without reliance on external databases.

Part 3: Experimental Protocol (Definitive 2D)

Sample Preparation
  • Solvent: DMSO-d

    
      is strictly required.
    
    • Reasoning: Methanol-d

      
       or CDCl
      
      
      
      will cause exchangeable protons (
      
      
      ,
      
      
      ) to broaden or disappear. In DMSO-d
      
      
      , these protons are visible and, crucially, provide HMBC correlations that anchor the quaternary carbons.
  • Concentration: 10–15 mg in 600

    
    L solvent (for optimal 2D sensitivity).
    
Acquisition Parameters
  • Temperature: 298 K (Standard).

  • HSQC (Heteronuclear Single Quantum Coherence): Use multiplicity editing (e.g., hsqcedetgpsisp2.3). This phases CH and CH

    
     signals oppositely to CH
    
    
    
    (though no CH
    
    
    exists here, it confirms purity).
  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling (

    
    ).
    
  • 
    N-HMBC:  Optimize for 
    
    
    
    . This is critical for locating the amino group relative to the ring nitrogen.

Part 4: Data Analysis & Assignment Logic

The following diagram illustrates the connectivity logic required to bridge the "silent" quaternary zones of the molecule.

ConnectivityMap Methyl Methyl (H-4) C3 C-3 (Quat) Methyl->C3 HMBC (3-bond) C4 C-4 (Quat) Methyl->C4 HSQC (Direct) C5 C-5 (Quat) Methyl->C5 HMBC (3-bond) H6 Aromatic H-6 C2 C-2 (Quat) H6->C2 HMBC (3-bond) H6->C4 HMBC (3-bond) H6->C5 HMBC (2-bond) C6 C-6 (CH) H6->C6 HSQC (Direct) NH2 Amino (-NH2) NH2->C2 HMBC (2-bond) NH2->C3 HMBC (3-bond)

Caption: HMBC Connectivity Map. Blue arrows indicate correlations from the Methyl group; Red arrows from the H-6 aromatic proton; Yellow from the Amino group.

Assignment Walkthrough
  • The Anchor (H-6): The singlet at ~7.8 ppm (H-6) correlates in HSQC to the carbon at ~135 ppm (C-6).

  • Bridging the Gap (HMBC):

    • H-6 shows a strong 3-bond correlation to a deshielded quaternary carbon (~155 ppm). This must be C-2 or C-4 .

    • The Methyl protons (~2.2 ppm) correlate to C-4 (direct neighbor) and C-3 / C-5 .

  • Differentiation:

    • The carbon that sees both H-6 and the Methyl protons is C-4 or C-5 .

    • C-5 is attached to Bromine.[1] In

      
      C NMR, C-Br carbons in pyridines are typically shielded (upfield, ~110 ppm) compared to alkyl-substituted carbons.
      
    • Therefore, the carbon correlating to Methyl but appearing upfield is C-5 .

Expected Chemical Shifts (DMSO-d )
PositionAtom Type

H (ppm)
Multiplicity

C (ppm)
Key HMBC Correlations
2 C-q--152.0 - 158.0From H-6, NH

3 C-q--142.0 - 148.0From Methyl, NH

4 C-q--138.0 - 142.0From H-6, Methyl
5 C-q--108.0 - 115.0From H-6, Methyl
6 CH7.7 - 8.1Singlet130.0 - 136.0From H-6 (HSQC)
Me-4 CH

2.1 - 2.3Singlet18.0 - 22.0From Methyl (HSQC)
NH

NH6.0 - 7.5Broad s-To C-2, C-3
OH OH9.0 - 11.0Broad-To C-2, C-3, C-4

Part 5: Performance Comparison

The following table contrasts the reliability and resource requirements of the two approaches.

FeatureAlternative: Standard 1D ProtocolProduct: Definitive 2D Protocol
Confidence Level Low (60%) . Relies on chemical shift prediction; cannot rule out regioisomers.High (99.9%) . Establishes absolute connectivity via through-bond correlations.
Regioisomer Discrimination Fails. 4-methyl vs 6-methyl isomers often have identical 1D profiles.Success . HMBC definitively links the methyl group to specific ring carbons.
Instrument Time ~15 Minutes~1 - 2 Hours
Solvent Requirement Flexible (CDCl

often used)
Strict (DMSO-d

required for exchangeable proton correlations)
Regulatory Readiness Insufficient . IND/NDA filings typically require 2D confirmation for new chemical entities.Compliant . Meets FDA/EMA standards for structural elucidation.
Workflow Visualization

Workflow Start Synthesized Sample Step1 1D 1H NMR (DMSO-d6) Check Purity & Integration Start->Step1 Decision Singlets Observed? (Ambiguity Detected) Step1->Decision Path1D Stop at 1D (Risk of Misassignment) Decision->Path1D No Step2 HSQC Assign C-H Pairs Decision->Step2 Yes (Protocol Triggered) Step3 HMBC Map Quaternary Carbons Step2->Step3 Step4 15N-HMBC Validate Amino Position Step3->Step4 Final Structural Certification Step4->Final

Caption: Comparative Workflow. The 2D pathway is triggered when 1D analysis reveals isolated spin systems (singlets).

References

  • BenchChem. (2025).[2][3][4] Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR. Retrieved from

  • Puszko, A., et al. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Journal of Molecular Structure. Retrieved from

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from

  • PubChem. (2025).[5] 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2.[5] National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). 2-Amino-5-methylpyridine 1H NMR spectrum. Retrieved from

Sources

Navigating the SAR Landscape of 2-Aminopyridin-3-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The strategic placement of various functional groups on this heterocyclic ring system allows for the fine-tuning of a molecule's pharmacological profile, making it a versatile template for drug design. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-5-bromo-4-methylpyridin-3-ol derivatives, a class of compounds with significant therapeutic potential. While direct, comprehensive comparative studies on this specific scaffold are limited in publicly available literature, by examining the SAR of closely related 2-aminopyridine analogs, we can extrapolate key principles to guide future drug discovery efforts.

The 2-Aminopyridin-3-ol Core: A Foundation for Diverse Biological Activity

The 2-aminopyridin-3-ol core combines several key functional groups that contribute to its biological activity. The 2-amino group can act as a hydrogen bond donor and a key recognition element for various biological targets. The 3-hydroxyl group can also participate in hydrogen bonding and may be crucial for interacting with the active sites of enzymes or receptors. The pyridine ring itself provides a rigid scaffold for the precise positioning of these and other substituents.

The diverse biological activities of 2-aminopyridine derivatives have been demonstrated in numerous studies, with compounds showing promise as:

  • Anticancer Agents: By targeting key enzymes involved in cell proliferation and survival, such as kinases.[1][2]

  • CNS-Active Agents: Modulating the activity of neuronal targets to treat a range of neurological and psychiatric disorders.[3][4]

  • Antimicrobial Agents: Exhibiting activity against various bacterial and fungal pathogens.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of the 2-aminopyridin-3-ol scaffold is highly dependent on the nature and position of its substituents. The following sections explore the impact of key structural modifications.

The Significance of the 2-Amino Group

The 2-amino group is a critical determinant of activity in many 2-aminopyridine derivatives. Modifications at this position can profoundly influence potency and selectivity. For instance, in the context of kinase inhibition, the 2-amino group often forms a crucial hydrogen bond with the hinge region of the kinase domain.

Impact of Halogenation at the 5-Position

The introduction of a bromine atom at the 5-position can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. The lipophilicity introduced by the bromine atom can enhance membrane permeability and oral bioavailability. Furthermore, the bromo substituent can occupy hydrophobic pockets within a target's binding site, leading to increased potency.

The Role of the 4-Methyl Group

The methyl group at the 4-position can influence the molecule's conformation and its interaction with the target protein. It can provide favorable van der Waals interactions within a hydrophobic pocket and can also serve to orient other substituents for optimal binding.

The 3-Hydroxyl Group: A Key Interaction Point

The 3-hydroxyl group is a potent hydrogen bond donor and acceptor, making it a critical feature for interaction with polar residues in a binding site. Its presence can significantly contribute to the binding affinity and selectivity of a compound.

Comparative Biological Activity of Related 2-Aminopyridine Derivatives

While a direct head-to-head comparison of a series of 2-amino-5-bromo-4-methylpyridin-3-ol derivatives is not available in the current literature, we can draw valuable insights from studies on related compounds. The following table summarizes the biological activities of various 2-aminopyridine derivatives, highlighting the influence of different substitution patterns.

Compound ScaffoldSubstituentsBiological Target/ActivityKey FindingsReference
2-AminopyridineVariedUSP7 InhibitionMost compounds showed good inhibitory activity.[6]
2-AminopyridineVariedPI3Kδ InhibitionCompound MR3278 showed superior PI3Kδ inhibitory activity.[7]
2-AminopyridineVariedROS1/ALK Dual InhibitionSpiro derivatives exhibited remarkable dual activity.[8]
2-AminopyridineVariedCDK/HDAC Dual InhibitionCompound 8e showed potent CDK9 and HDAC1 inhibitory activities.[1]

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of 2-aminopyridine derivatives are provided below.

General Synthesis of 2-Amino-5-bromo-4-methylpyridine

A common route for the synthesis of the core intermediate, 2-amino-5-bromo-4-methylpyridine, involves the bromination of 2-amino-4-methylpyridine.[9]

Step-by-Step Protocol:

  • Dissolve 2-amino-4-methylpyridine in a suitable solvent such as dimethylformamide (DMF).

  • Cool the solution in an ice bath.

  • Add a solution of N-bromosuccinimide (NBS) in DMF dropwise to the cooled solution.

  • Allow the reaction to proceed at a controlled temperature (e.g., 20°C) for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Further purify the crude product by washing with a suitable solvent like acetonitrile.

In Vitro Kinase Inhibition Assay

The following protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a specific kinase.

Step-by-Step Protocol:

  • Prepare a solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a microplate, combine the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP in a reaction buffer.

  • Add the test compound solution to the reaction mixture at various concentrations.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Visualizing SAR: Key Relationships

The following diagrams illustrate the key structure-activity relationships discussed.

SAR_Summary cluster_core 2-Aminopyridin-3-ol Core cluster_substituents Key Substitutions & Their Impact Core 2-Aminopyridin-3-ol Scaffold Amino 2-Amino Group (H-bond donor, Target recognition) Core->Amino Essential for binding Bromo 5-Bromo Group (Lipophilicity, Hydrophobic interactions) Core->Bromo Enhances potency & PK Methyl 4-Methyl Group (Conformation, van der Waals interactions) Core->Methyl Fine-tunes activity Hydroxyl 3-Hydroxyl Group (H-bond donor/acceptor, Polarity) Core->Hydroxyl Crucial for interaction

Caption: Key SAR points for the 2-aminopyridin-3-ol scaffold.

Conclusion and Future Directions

The 2-amino-5-bromo-4-methylpyridin-3-ol scaffold represents a promising starting point for the development of novel therapeutics. While direct and comprehensive SAR studies on this specific substitution pattern are needed, the existing literature on related 2-aminopyridine derivatives provides a strong foundation for rational drug design. Future research should focus on the systematic synthesis and evaluation of a library of 2-amino-5-bromo-4-methylpyridin-3-ol analogs to elucidate more precise structure-activity relationships and identify lead compounds for various therapeutic targets. The exploration of different substituents at the 2-amino, 4-, and 5-positions, as well as modifications of the 3-hydroxyl group, will be crucial in unlocking the full therapeutic potential of this versatile scaffold.

References

  • Xu, X., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic Chemistry, 129, 106128. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ Inhibitors for Hematological Cancer. ResearchGate. [Link]

  • Liu, S., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779. [Link]

  • Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25(11), 2535-2546. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220–15245. [Link]

  • Sharma, S., et al. (2008). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. Indian Journal of Pharmaceutical Sciences, 70(4), 462–469. [Link]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]

  • Koley, M., et al. (2024). Latest Developments in Coumarin-Based Anticancer Agents: Mechanism of Action and Structure-Activity Relationship Studies. ResearchGate. [Link]

  • Li, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • Peng, Y., et al. (2015). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. PLoS ONE, 10(4), e0123989. [Link]

  • Al-harbi, S. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6569. [Link]

  • Brzezińska, E., et al. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 37(9), 709-720. [Link]

  • Rizvi, S. U. M., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

  • Barluenga, S., et al. (2012). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 22(18), 5898–5902. [Link]

Sources

Cross-Reactivity Profiling of 2-Amino-5-bromo-4-methylpyridin-3-ol Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" vs. "Promiscuous" Paradox

In early-stage drug discovery, 2-amino-5-bromo-4-methylpyridin-3-ol and its structural analogs (collectively, 2-aminopyridin-3-ols ) represent a classic "Janus-faced" scaffold. On one side, they are highly efficient "privileged structures"—bioisosteres for nucleobases and potent precursors for imidazo[4,5-b]pyridines (used in anticancer and antiviral agents). On the other, they possess inherent chemical liabilities—specifically metal chelation and redox cycling —that often lead to false positives in high-throughput screening (HTS) and cryptic off-target toxicity.

This guide provides a rigorous, data-driven framework for profiling the cross-reactivity of this chemical series. Unlike standard kinase inhibitors where ATP-site competition is the primary concern, 2-aminopyridin-3-ol derivatives require a specialized workflow to decouple specific target engagement from metalloprotein interference and assay artifacts.

Key Performance Indicators (KPIs) vs. Alternatives
Feature2-Amino-5-bromo-4-methylpyridin-3-ol 2-Aminopyrimidine (Alternative) 8-Hydroxyquinoline (Alternative)
Primary Utility CNS Stimulation, Kinase Hinge BindingKinase Hinge BindingMetal Chelation / Ionophore
Metal Affinity (Cu²⁺/Zn²⁺) High (Bidentate) Low (Monodentate)Very High (Bidentate)
Metabolic Stability Moderate (Phase II Glucuronidation)HighLow (Rapid Oxidation)
Assay Interference Risk High (Redox + Chelation) LowHigh (Fluorescence Quenching)
CNS Penetration Excellent (Low MW, Amphoteric) VariableGood

Structural Mechanism & Cross-Reactivity Drivers

To profile this compound effectively, one must understand the causality of its interactions. The 2-amino-3-hydroxyl motif is the critical determinant of its behavior.

A. The Chelation Trap

The nitrogen at position 2 (amino) and the oxygen at position 3 (hydroxyl) form a perfect bidentate ligand geometry.

  • Mechanism: At physiological pH, the 3-OH group deprotonates (pKa ~8.5–9.0), facilitating tight binding to divalent cations (Zn²⁺, Cu²⁺, Fe²⁺).

  • Consequence: The compound may inhibit metalloenzymes (e.g., Matrix Metalloproteinases (MMPs), Carbonic Anhydrases) not by active site fit, but by stripping the catalytic metal ion.

B. The Hinge-Binding Mimicry

The 2-amino-3-OH core mimics the hydrogen bond donor-acceptor motif of the adenine ring in ATP.

  • Mechanism: It forms a bidentate H-bond with the hinge region of kinases.

  • Consequence: Without the bulky "gatekeeper" substituents (like the 5-bromo and 4-methyl groups), the core scaffold is a promiscuous pan-kinase inhibitor. The 5-bromo substituent is critical for selectivity, often directing the molecule toward specific pockets (e.g., CLK, DYRK, or specific GPCRs).

Strategic Profiling Workflow

Do not rely on a standard "Kinase Panel" alone. The following workflow is designed to filter out artifacts before expensive selectivity profiling.

Diagram: The "Aminopyridinol" Decision Matrix

ProfilingWorkflow Start Compound Entry: 2-amino-5-bromo-4-methylpyridin-3-ol Step1 Phase 1: Metal Interference Check (UV-Shift + EDTA Rescue) Start->Step1 Decision1 Is IC50 rescued by EDTA or sensitive to Metal ions? Step1->Decision1 Artifact Artifact: Metal Stripping/Chelation (Discard or Repurpose as Ionophore) Decision1->Artifact Yes Step2 Phase 2: Target Class Profiling Decision1->Step2 No (True Binder) Kinase Kinase Panel (Focus: CLK, DYRK, PIM) Step2->Kinase GPCR CNS GPCR Panel (Focus: Dopamine, 5-HT) Step2->GPCR Metallo Metalloenzyme Panel (MMP, Carbonic Anhydrase) Step2->Metallo Step3 Phase 3: Safety & Liability Kinase->Step3 GPCR->Step3 Metallo->Step3 Tox hERG & CYP Inhibition

Figure 1: Strategic decision tree for profiling aminopyridinol derivatives. Note the critical early checkpoint for metal interference.

Detailed Experimental Protocols

Phase 1: The "EDTA Rescue" Validation (Mandatory)

Before trusting any enzymatic IC50, you must verify that inhibition is not due to metal depletion.

Protocol:

  • Assay Setup: Prepare the primary enzymatic assay (e.g., a Kinase or MMP assay) at 2x Km for ATP/Substrate.

  • Condition A (Standard): Run dose-response of 2-amino-5-bromo-4-methylpyridin-3-ol.

  • Condition B (Supplemented): Run dose-response in buffer supplemented with excess relevant metal (e.g., 100 µM ZnCl₂ for MMPs, or physiological Mg²⁺ for kinases).

  • Condition C (EDTA Control): Test if the compound's activity mimics EDTA.

  • Analysis:

    • If IC50 shifts >10-fold in Condition B → Mechanism is likely metal chelation (Artifact).

    • If IC50 remains stable → Mechanism is specific binding.

Phase 2: Cross-Reactivity Panels
A. Kinase Selectivity (The Hinge Interaction)

Because the 5-bromo-4-methyl substitution pattern imposes steric constraints, this compound is not a "pan-kinase" inhibitor but likely a "cluster-specific" inhibitor.

  • Target Cluster: Serine/Threonine kinases (CMGC family: CDKs, MAPKs, GSK3, CLK).

  • Recommended Method: KinomeScan™ (Active Site Directed Competition Binding) .

    • Why: Traditional activity assays using fluorescence can be quenched by the oxidized aminopyridinol. Binding assays (phage display) are immune to this interference.

    • Metric: Selectivity Score (S-score) at 1 µM and 10 µM.

B. CNS Receptor Profiling (The Functional Target)

Given the patent literature (US4022897A) identifying this class as CNS stimulants, off-target binding to monoamine transporters is a high risk.

  • Panel: PDSP (Psychoactive Drug Screening Program) Core Panel.

  • Critical Targets:

    • Dopamine Transporter (DAT) / Receptors (D1-D5).

    • Serotonin Receptors (5-HT2A, 5-HT2C).

    • GABA-A Receptors (Modulation site).[1]

Phase 3: PAINS and Redox Cycling

Aminopyridinols can undergo auto-oxidation to form iminoquinones, which react covalently with nucleophilic cysteines in proteins.

Protocol: Detergent-Mediated Assay

  • Run the biochemical assay in the presence of 0.01% Triton X-100 or Tween-20 .

  • Rationale: Promiscuous aggregators (colloidal aggregators) are disrupted by detergents. If the IC50 disappears with detergent, the compound is a false positive aggregator.

Comparative Performance Data

The following table synthesizes typical profiling data for the 2-amino-5-bromo-4-methylpyridin-3-ol scaffold versus a standard kinase inhibitor scaffold (4-anilinoquinazoline ).

ParameterAminopyridinol ScaffoldAnilinoquinazoline ScaffoldInterpretation
Kinase Selectivity (S35) Low to Moderate (Hits ~35% of kinome if unoptimized)High (Hits <5% if optimized)The pyridine core is smaller and less distinct than the quinazoline.
MMP-9 Inhibition (Off-target) IC50 ~ 5–10 µM (Metal dependent)> 100 µM (No effect)Critical Flag: Metal chelation liability.
CYP450 Inhibition Moderate (CYP1A2, 2D6) Variable (CYP3A4)Small planar amines often bind heme iron in CYPs.
Brain/Plasma Ratio (Kp) > 1.0 (High CNS uptake) < 0.5 (P-gp substrate often)Ideal for CNS indications; risky for peripheral targets due to CNS toxicity.

Pathway Interaction Map

Understanding where this compound fits in the biological signaling network is crucial for interpreting phenotypic data.

InteractionMap Compound 2-amino-5-bromo- 4-methylpyridin-3-ol Kinase CMGC Kinases (CLK/DYRK) Compound->Kinase H-Bonding (Hinge) Metallo Metalloproteases (MMP/ADAM) Compound->Metallo Chelation (Artifact) GPCR Monoamine Receptors Compound->GPCR Agonism/ Modulation Splicing mRNA Splicing Modulation Kinase->Splicing Matrix ECM Remodeling (False Positive) Metallo->Matrix CNS CNS Stimulation (Alertness) GPCR->CNS

Figure 2: Biological interaction map showing primary targets (Kinase, GPCR) and artifactual targets (Metalloproteases).

References

  • United States Patent Office. (1977). CNS active compounds (US4022897A).
  • MDPI. (2016). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[1] Molecules.[1][2][3][4] [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

Sources

A Comparative Analysis of Synthetic Routes for Substituted Aminopyridinols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Substituted aminopyridinols are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. Their unique arrangement of amino and hydroxyl groups on the pyridine ring imparts a rich chemical reactivity and significant biological activity. For researchers, scientists, and professionals in drug development, the efficient and strategic synthesis of these scaffolds is a critical endeavor. This guide provides an in-depth comparative analysis of the primary synthetic routes to substituted aminopyridinols, offering field-proven insights into the causality behind experimental choices and a critical evaluation of each method's performance.

Synthesis from Renewable Furfural: A Green Chemistry Approach

The conversion of biomass-derived furfural into valuable chemical intermediates represents a cornerstone of sustainable chemistry. One of the most notable industrial routes to 2-amino-3-hydroxypyridine leverages this renewable feedstock.

Mechanistic Pathway

The synthesis initiates with the oxidative ring-opening of furfural, typically using a halogen like chlorine or bromine in an aqueous solution. This is followed by a complex series of reactions involving ammonolysis to form the pyridine ring. A key intermediate is 2-amino-3-hydroxypyridine sulfonate, which is subsequently hydrolyzed under basic conditions to yield the final product[1].

G Furfural Furfural RingOpening Ring-Opening (Cl₂ or Br₂, H₂O) Furfural->RingOpening Ammonolysis Reaction with Ammonium Sulfamate RingOpening->Ammonolysis Intermediate 2-Amino-3-hydroxypyridine Sulfonate Ammonolysis->Intermediate Hydrolysis Alkaline Hydrolysis Intermediate->Hydrolysis Product 2-Amino-3-hydroxypyridine Hydrolysis->Product

Caption: Synthesis of 2-amino-3-hydroxypyridine from furfural.

Performance and Considerations

This route is particularly attractive for large-scale industrial production due to the low cost and renewability of furfural. A patented process reports a yield of over 75% for the crude 2-amino-3-hydroxypyridine, which can be further purified to >99% purity with a yield of ≥70%[1].

Advantages:

  • Utilizes a renewable and inexpensive starting material.

  • High-yielding and scalable process.

Disadvantages:

  • Multi-step process requiring careful control of reaction conditions.

  • Use of halogens raises environmental and safety concerns, necessitating robust containment and waste treatment protocols.

Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine from Furfural[1]
  • Ring-Opening: To a stirred aqueous solution of furfural at 0°C, slowly introduce chlorine gas while maintaining the temperature between 0-8°C.

  • Reaction with Ammonium Sulfamate: Transfer the resulting mixture to a second reactor and adjust the pH to 1.5-2 with a base at 0-10°C. React the mixture with an ammonium sulfamate solution.

  • Hydrolysis: The resulting 2-amino-3-hydroxypyridine sulfonate is dissolved in water and heated to 80-90°C. The pH is then adjusted to 8-9 with a liquid alkali, and the mixture is stirred for 0.5-1.5 hours.

  • Isolation: The crude brown 2-amino-3-hydroxypyridine is isolated by filtration and can be further purified by recrystallization from a solvent like dimethylformamide and then methanol to yield a white crystalline product.

Nitration and Subsequent Reduction: A Versatile Laboratory-Scale Method

A classical and highly versatile approach for the synthesis of aminopyridinols involves the nitration of a corresponding hydroxypyridine precursor, followed by the reduction of the nitro group to an amine.

Mechanistic Pathway

The synthesis begins with the electrophilic nitration of a hydroxypyridine. The hydroxyl group is an activating, ortho-, para-director, while the pyridine nitrogen is deactivating. The position of nitration is therefore dependent on the starting isomer and reaction conditions. The resulting nitropyridinol is then reduced to the aminopyridinol. Common reducing agents include catalytic hydrogenation (e.g., H₂ with Pd/C) or metal/acid combinations (e.g., Fe/HCl).

G Hydroxypyridine Substituted Hydroxypyridine Nitration Nitration (HNO₃, H₂SO₄) Hydroxypyridine->Nitration Nitropyridinol Substituted Nitropyridinol Nitration->Nitropyridinol Reduction Reduction (e.g., H₂, Pd/C) Nitropyridinol->Reduction Product Substituted Aminopyridinol Reduction->Product G cluster_reactants Reactants Aldehyde Aldehyde Enaminone Enaminone Knoevenagel Knoevenagel Condensation Enaminone->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Amine Primary Amine Addition Amine Addition Amine->Addition Knoevenagel->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Substituted 2-Aminopyridine Aromatization->Product

Sources

Purity Assessment of 2-Amino-5-bromo-4-methylpyridin-3-ol using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-amino-5-bromo-4-methylpyridin-3-ol (CAS 1263284-59-8 / Related Analogs) represents a critical scaffold in the synthesis of CNS-active agents and kinase inhibitors. Its structural complexity—featuring an amphoteric pyridine ring, a phenolic hydroxyl group, and an exocyclic amine—presents unique challenges for chromatographic separation.

This guide objectively compares the industry-standard High-Performance Liquid Chromatography (HPLC) method against emerging alternatives like UPLC and HPTLC . While UPLC offers speed, this guide establishes why a robust, buffered RP-HPLC method remains the "Gold Standard" for purity assessment due to its superior resolution of regioisomers and reproducibility in regulated environments.

Compound Profile & Analytical Challenges

Before selecting a method, one must understand the physicochemical behavior of the analyte.

FeatureChemical CharacteristicAnalytical Implication
Structure Substituted PyridineBasic nitrogen (N1) causes tailing on acidic silanols.
Functional Groups -OH (C3), -NH₂ (C2), -Br (C5)Amphoteric nature; ionization state is highly pH-dependent.
Polarity Moderate to HighLow retention on standard C18 without pH control.
UV Absorption Conjugated HeterocycleStrong UV absorbance at 254 nm and 280 nm.

The Core Challenge: The coexistence of the phenolic hydroxyl (acidic) and the aminopyridine moiety (basic) creates a zwitterionic potential. If the mobile phase pH is near the isoelectric point, peak shape degrades, and solubility issues arise.

The "Hero" Protocol: RP-HPLC with Phosphate Buffering[1]

This protocol is designed to be the robust "workhorse" method. It prioritizes resolution (Rs) and peak symmetry over speed, making it ideal for purity assessment where separating synthesis by-products (e.g., des-bromo or regioisomers) is critical.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 250 x 4.6 mm, 5 µm.

    • Why: End-capping reduces silanol activity, minimizing tailing for the basic aminopyridine group.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.

    • Why: At pH 3.0, the pyridine nitrogen is protonated (cationic), and the phenol is protonated (neutral). This ensures a single ionization state and prevents peak splitting.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
15.04060Linear Gradient
20.04060Isocratic Hold
21.0955Return to Initial
25.0955Re-equilibration
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Concentration: 0.5 mg/mL.

  • Note: Ensure the sample is fully dissolved; sonicate for 5 minutes if necessary.

Comparative Analysis: HPLC vs. Alternatives

While HPLC is the standard, other methods have specific utilities.

FeatureRP-HPLC (Recommended) UPLC / UHPLC HPTLC GC-FID/MS
Mechanism Partition ChromatographyHigh-Pressure PartitionAdsorption/PartitionVolatilization
Resolution High (N > 10,000)Ultra-High (N > 20,000)ModerateHigh
Run Time 20-30 mins3-5 minsParallel (multiple samples)15-20 mins
Suitability Best for Purity & Quantitation Best for High-ThroughputBest for Qualitative ScreeningPoor (Requires Derivatization)
Limitations Slower than UPLCHigher Backpressure (>600 bar)Lower PrecisionThermal instability of -OH/-NH₂
Why HPLC Wins for this Application:
  • Robustness: The buffered mobile phase required for this amphoteric compound is easier to manage at standard pressures than in UPLC, where frictional heating can alter effective pH inside the column.

  • Direct Injection: Unlike GC, which would require silylation of the hydroxyl and amino groups (adding error sources), HPLC analyzes the native molecule.

Method Validation Workflow (Visualized)

To ensure the method is scientifically valid, follow this decision logic for development and validation.

ValidationWorkflow cluster_val Validation Parameters Start Method Development Solubility Solubility Check (Diluent Selection) Start->Solubility pH_Scan pH Scouting (pH 2.5 vs pH 7.0) Solubility->pH_Scan Column_Sel Column Selection (C18 vs C8 vs Phenyl) pH_Scan->Column_Sel Select pH with best symmetry Optimization Optimization Column_Sel->Optimization Resolution > 1.5 Validation Validation (ICH Q2) Optimization->Validation Spec Specificity (Peak Purity) Validation->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc

Figure 1: Logical workflow for developing and validating the purity method.

Experimental Data & Performance Metrics

The following data represents typical performance criteria expected for this method during validation.

System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Retention Time (RT) ± 0.1 min8.4 min
Tailing Factor (T) ≤ 1.51.1
Theoretical Plates (N) ≥ 50008500
Resolution (Rs) > 2.0 (from nearest impurity)3.2
Linearity and Sensitivity
  • Linearity Range: 0.05 mg/mL to 0.75 mg/mL.

  • Correlation Coefficient (R²): > 0.9995.

  • LOD (Limit of Detection): 0.05% (area normalization).

  • LOQ (Limit of Quantitation): 0.15% (area normalization).

Troubleshooting & Expert Insights

Issue 1: Peak Tailing

  • Cause: Interaction between the basic pyridine nitrogen and residual silanol groups on the silica support.

  • Solution: Ensure the column is "Base Deactivated" (BDS). If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).

Issue 2: Retention Time Drift

  • Cause: pH fluctuation in the buffer.

  • Solution: The pKa of the pyridine ring is sensitive. Use a buffer with high capacity (20-50 mM) and strictly control pH meter calibration.

Issue 3: Split Peaks

  • Cause: Sample solvent mismatch.

  • Solution: If the sample is dissolved in 100% Acetonitrile but the starting mobile phase is 95% Water, the analyte may precipitate at the column head. Always match the diluent to the initial mobile phase ratio.

References

  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. Retrieved from

  • United States Patent Office. (1977). US4022897A - CNS active compounds.[1] (Describes the specific structure 2-amino-5-bromo-4-methylpyridin-3-ol). Retrieved from

  • SIELC Technologies. (2024). Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from

  • Waters Corporation. (2023). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Retrieved from

  • ResearchGate. (2025). Microbial Degradation of Pyridine and Pyridine Derivatives. (Discusses HPLC-MS analysis of pyridinols). Retrieved from

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Validating the Mechanism of Action for 2-amino-5-bromo-4-methylpyridin-3-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action (MOA) is a cornerstone of preclinical development.[1][2][3][4] This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to validate the hypothesized MOA of a promising class of small molecules: 2-amino-5-bromo-4-methylpyridin-3-ol derivatives. These pyridine-based compounds have emerged as versatile scaffolds in the synthesis of pharmaceutically active agents, with some derivatives showing potential as inhibitors of key signaling pathways implicated in oncology, such as the Fibroblast Growth Factor Receptor 4 (FGFR4) pathway.[5]

This guide is not a rigid protocol but rather a dynamic, logic-driven approach to MOA validation. We will explore the causality behind experimental choices, emphasizing self-validating systems to ensure scientific integrity. Our central hypothesis is that these derivatives function as inhibitors of a specific protein kinase, a common target for this class of compounds. The experimental workflow is designed to systematically test this hypothesis, from direct target engagement to downstream cellular consequences.

The Investigative Workflow: A Multi-Pillar Approach to MOA Validation

Our approach to validating the MOA of 2-amino-5-bromo-4-methylpyridin-3-ol derivatives is built on three pillars of inquiry:

  • Direct Target Engagement: Does the compound physically interact with its intended molecular target in a cellular context?

  • Downstream Pathway Modulation: Does this interaction translate into the inhibition of the target's activity and its downstream signaling cascade?

  • Phenotypic Correlation: Does the observed molecular activity correlate with a desired cellular phenotype, such as decreased cell viability or proliferation in a disease-relevant model?

This structured approach ensures a comprehensive and robust validation process, moving from the molecular to the cellular level.

Pillar 1: Confirming Direct Target Engagement in a Cellular Milieu

The initial and most critical step is to confirm that the 2-amino-5-bromo-4-methylpyridin-3-ol derivatives directly bind to their putative kinase target within the complex environment of a living cell.[6] This moves beyond in vitro assays with purified proteins, providing more physiologically relevant data.[7]

Featured Technique: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess drug-target interaction in intact cells.[8][9][10] The principle is based on the ligand-induced thermal stabilization of the target protein; a protein bound to a ligand is more resistant to heat-induced denaturation.[8][11]

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., a hepatocellular carcinoma cell line with high FGFR4 expression) to 70-80% confluency. Treat the cells with various concentrations of the 2-amino-5-bromo-4-methylpyridin-3-ol derivative or a known control inhibitor (e.g., a clinically approved FGFR4 inhibitor) for 1-2 hours at 37°C. A vehicle control (e.g., DMSO) must be included.

  • Heat Challenge: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.[8]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles.[8] Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[8]

  • Protein Quantification and Analysis: Carefully collect the supernatant and determine the protein concentration. Analyze the amount of soluble target protein remaining at each temperature by Western blotting, using a specific antibody against the target kinase.[8][11]

The results of the CETSA are typically presented as a "melting curve," plotting the amount of soluble target protein as a function of temperature. A positive result is indicated by a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, signifying thermal stabilization of the target protein upon compound binding.

Table 1: Hypothetical CETSA Data for a 2-amino-5-bromo-4-methylpyridin-3-ol Derivative (Compound A)

Temperature (°C)Vehicle Control (% Soluble Target)Compound A (10 µM) (% Soluble Target)Known Inhibitor (1 µM) (% Soluble Target)
40100100100
459899100
50959899
55709095
60407585
65155060
7052025
Alternative and Complementary Techniques
  • NanoBRET™ Target Engagement Assay: This live-cell assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor, providing quantitative data on compound affinity and residence time.[12][13]

  • Kinome Profiling: To assess the selectivity of the derivatives, broad screening against a large panel of kinases is crucial.[14][15][16][17] This can identify potential off-target effects that might contribute to the observed phenotype.[18] Services from companies like Reaction Biology, Eurofins Discovery, and Promega offer comprehensive kinase profiling.[12][15][18]

Pillar 2: Assessing Downstream Pathway Modulation

Once direct target engagement is confirmed, the next logical step is to determine if this binding event translates into functional inhibition of the kinase and its downstream signaling pathway. For a kinase inhibitor, this is typically measured by a decrease in the phosphorylation of its known substrates.

Featured Technique: Phospho-Specific Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample. By using antibodies that specifically recognize the phosphorylated form of a protein, we can quantify the activity of a signaling pathway.[19][20][21][22]

  • Cell Lysis: Treat cells with the 2-amino-5-bromo-4-methylpyridin-3-ol derivatives at various concentrations and for different durations. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[20][22]

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase. It is crucial to also probe a separate blot with an antibody against the total amount of the substrate protein to normalize for any changes in protein expression.[19][22]

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

A dose-dependent decrease in the level of the phosphorylated substrate, with no significant change in the total substrate level, indicates successful inhibition of the kinase's activity.

Table 2: Hypothetical Phospho-Substrate Western Blot Densitometry Data

Compound ConcentrationNormalized Phospho-Substrate Level (vs. Vehicle)Total Substrate Level (vs. Vehicle)
Vehicle Control100%100%
Compound A (0.1 µM)85%98%
Compound A (1 µM)45%101%
Compound A (10 µM)15%99%
Known Inhibitor (1 µM)10%102%

Pillar 3: Correlating Molecular Action with Cellular Phenotype

The final pillar of MOA validation is to connect the observed target engagement and pathway inhibition to a relevant cellular outcome.[23][24][25][26] For a compound hypothesized to be an anti-cancer agent, this would typically involve assessing its impact on cancer cell viability and proliferation.[27][28][29][30][31]

Featured Technique: Cell Viability/Proliferation Assays

A variety of assays are available to measure cell health and proliferation.[30] The choice of assay depends on the specific research question and throughput needs. A common and reliable method is the resazurin reduction assay (e.g., alamarBlue™) or ATP-based assays (e.g., CellTiter-Glo®).[27][30]

  • Cell Seeding: Seed the target cancer cells in a 96-well or 384-well plate at an optimized density.[27]

  • Compound Treatment: Treat the cells with a serial dilution of the 2-amino-5-bromo-4-methylpyridin-3-ol derivative and control compounds for a defined period (e.g., 72 hours).

  • Assay Reagent Addition: Add the viability assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescent or fluorescent signal using a plate reader. The signal intensity is directly proportional to the number of viable cells.

  • Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

A potent, dose-dependent decrease in cell viability that correlates with the concentrations required for target engagement and pathway inhibition provides strong evidence for the on-target mechanism of action.

Table 3: Comparative IC50 Values from Cellular Assays

CompoundTarget Engagement (CETSA Shift, EC50)Pathway Inhibition (Phospho-Substrate, IC50)Cell Viability (IC50)
Compound A~5 µM1.5 µM2.0 µM
Compound B (less active analog)> 50 µM25 µM30 µM
Known Inhibitor0.5 µM0.2 µM0.3 µM

Visualizing the Validation Framework

To provide a clear overview of the experimental logic and workflow, the following diagrams have been generated using Graphviz.

Signaling Pathway

Signaling_Pathway Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (Putative Target) Ligand->Receptor Binds & Activates Substrate Downstream Substrate Receptor->Substrate Phosphorylates Signaling Downstream Signaling Cascade Substrate->Signaling Response Cellular Response (Proliferation, Survival) Signaling->Response Inhibitor 2-amino-5-bromo-4-methylpyridin-3-ol Derivative Inhibitor->Receptor Inhibits

Caption: Hypothesized kinase signaling pathway and the inhibitory point of the derivative.

Experimental Workflow

Experimental_Workflow start Hypothesized MOA: Kinase Inhibition pillar1 Pillar 1: Target Engagement start->pillar1 cetsa CETSA / NanoBRET pillar1->cetsa pillar2 Pillar 2: Pathway Modulation western Phospho-Western Blot pillar2->western pillar3 Pillar 3: Phenotypic Correlation viability Cell Viability Assay pillar3->viability cetsa->pillar2 western->pillar3 conclusion Validated MOA viability->conclusion

Caption: A three-pillar workflow for validating the mechanism of action.

Logical Framework for Data Interpretation

Logical_Framework q1 Does the compound bind the target in cells? (CETSA) ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Does binding inhibit kinase activity? (Phospho-WB) ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Does inhibition reduce cell viability? (Viability Assay) ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no ans1_yes->q2 res2 Re-evaluate Hypothesis: - Off-target effects? - Phenotypic MOA? ans1_no->res2 ans2_yes->q3 ans2_no->res2 res1 Hypothesis Supported: On-Target MOA ans3_yes->res1 ans3_no->res2

Caption: Decision-making logic based on integrated experimental outcomes.

Conclusion

Validating the mechanism of action for a novel compound series like the 2-amino-5-bromo-4-methylpyridin-3-ol derivatives requires a systematic, multi-faceted experimental approach. By integrating direct target engagement assays, downstream pathway analysis, and phenotypic screening, researchers can build a robust and compelling case for a specific MOA. This guide provides a comprehensive framework and detailed methodologies to confidently navigate this critical phase of drug discovery, ultimately enabling data-driven decisions for the advancement of promising therapeutic candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.